2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7N/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOACTZFMHZHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346901 | |
| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-83-2 | |
| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline CAS number 651-83-2 properties
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (CAS 651-83-2)
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science.
Core Chemical Properties and Identifiers
This compound is a highly fluorinated aromatic amine. The presence of four fluorine atoms on the benzene ring and a trifluoromethyl group significantly influences its electronic properties, stability, and lipophilicity, making it a valuable intermediate in organic synthesis.[1] These electronegative groups enhance the compound's thermal stability and resistance to oxidation compared to non-fluorinated analogues.[1]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
|---|---|
| CAS Number | 651-83-2[1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₇H₂F₇N[1][2][3][4][5][6][9][10] |
| Molecular Weight | 233.09 g/mol [2][3][5][6][7][10] |
| IUPAC Name | This compound[4][5][9][10] |
| Synonyms | 4-Aminoheptafluorotoluene, 2,3,5,6-Tetrafluoro-4-aminobenzotrifluoride, 2,3,5,6,α,α,α-Heptafluoro-p-toluidine[3][5][11] |
| InChI Key | FJOACTZFMHZHSC-UHFFFAOYSA-N[4][5][9][10] |
| SMILES | NC1=C(F)C(F)=C(C(F)=C1F)C(F)(F)F[1][4][5][9][10] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless to light yellow liquid | [1][4][10][11] |
| Boiling Point | 185°C to 187°C | [5][12] |
| Density | 1.687 g/mL at 25 °C | [12] |
| Refractive Index (n20/D) | 1.4290-1.4330 | [4][10][12] |
| Flash Point | 190 °F (87.8 °C) | [12] |
| Purity (Assay by GC) | >97.0% or ≥97.5% | [1][4][10][11] |
| Solubility | Low solubility in water, more soluble in organic solvents | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |[7] |
Spectroscopic Data
While detailed spectra are not provided in the search results, ¹H and ¹⁹F NMR data are referenced in the literature for product confirmation.[2] Researchers can obtain specific spectral data (NMR, IR, Mass Spectrometry) from commercial suppliers or by performing analysis.[7]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution of octafluorotoluene with ammonia.[2]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (50 g, 0.3 mol) and liquid ammonia are placed into a 0.1 L autoclave.[2]
-
Reaction: The mixture is stirred at room temperature for 6 hours.[2]
-
Work-up: After the reaction, the ammonia is allowed to evaporate. Water (50 mL) is added to the remaining residue.[2]
-
Purification: The product is separated from the residue by steam distillation. The resulting distillate is then extracted with dichloromethane (CH₂Cl₂, 2 x 100 mL).[2]
-
Drying and Isolation: The combined organic extracts are dried over magnesium sulfate (MgSO₄). The solvent is removed by evaporation under vacuum to yield the final product as a colorless liquid (47 g, 93% yield).[2]
-
Confirmation: The structure is confirmed by ¹H and ¹⁹F NMR spectroscopy, which should agree with literature data.[2]
Biological Activity and Metabolism
The high degree of fluorination in this aniline derivative imparts properties that are highly relevant in drug design. The trifluoromethyl group is a key moiety in many pharmaceuticals, known to increase metabolic stability and lipophilicity, which can enhance absorption and distribution.[13]
A study in rats investigated the metabolism of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline following intraperitoneal administration. The primary metabolic routes were identified as N-glucuronidation, sulfation, and oxidation of the aromatic ring.[14] Oxidized metabolites were subsequently excreted as glucuronide and/or sulfate conjugates.[14] Approximately 38% of the initial dose was eliminated in the urine as five distinct metabolites.[14]
Metabolic Pathways in Rats
Caption: Overview of metabolic pathways for the title compound in rats.
Applications in Research and Development
Due to its unique electronic and physical properties, this compound serves as a versatile building block in several fields:
-
Pharmaceuticals: It is used as a precursor for synthesizing complex molecules in drug discovery.[1] The trifluoromethyl group is a common bioisostere for chlorine atoms and can be used to block metabolic hotspots or deactivate aromatic rings, thereby increasing a drug's half-life.[13]
-
Agrochemicals: Similar to pharmaceuticals, its incorporation into pesticide and herbicide design can enhance efficacy and stability.[1]
-
Materials Science: The compound's high thermal stability and fluorinated nature make it a candidate for the synthesis of specialty polymers and other advanced materials.[1]
Role as a Synthetic Building Block
Caption: Use as a versatile building block in chemical synthesis.
Safety and Handling
Table 3: GHS Hazard Statements
| Hazard Code | Description |
|---|---|
| H227 | Combustible liquid |
| H301 | Toxic if swallowed[15] |
| H310 | Fatal in contact with skin[15] |
| H315 | Causes skin irritation[15] |
| H318 | Causes serious eye damage[15] |
| H373 | May cause damage to organs through prolonged or repeated exposure[15] |
Handling Precautions:
-
Use only under a chemical fume hood and ensure adequate ventilation.[16]
-
Keep away from heat, sparks, open flames, and hot surfaces.[16]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[15][16]
-
Do not get in eyes, on skin, or on clothing.[16]
-
Wash skin thoroughly after handling.
-
In case of contact, immediately remove all contaminated clothing and rinse skin with water. Seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes and call an ophthalmologist.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
References
- 1. CAS 651-83-2: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)anili… [cymitquimica.com]
- 2. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. fishersci.be [fishersci.be]
- 6. 651-83-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. 651-83-2|this compound|BLD Pharm [bldpharm.com]
- 8. arctomsci.com [arctomsci.com]
- 9. This compound | CAS 651-83-2 [matrix-fine-chemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 2,3,5,6-Tetrafluoro-4-aminobenzotrifluoride | 651-83-2 | TCI AMERICA [tcichemicals.com]
- 12. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE | 651-83-2 [chemicalbook.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 14. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant potential in various scientific applications, including pharmaceuticals and materials science.[1]
Chemical Identity and Structure
This compound is a highly fluorinated aniline derivative. The presence of four fluorine atoms on the benzene ring and a trifluoromethyl group significantly influences its chemical behavior, enhancing its stability, lipophilicity, and resistance to oxidation compared to non-fluorinated analogues.[1]
-
IUPAC Name: this compound[2]
-
Molecular Weight: 233.09 g/mol [3]
-
SMILES: Nc1c(F)c(F)c(C(F)(F)F)c(F)c1F[2]
-
InChI Key: FJOACTZFMHZHSC-UHFFFAOYSA-N[2]
Physicochemical Properties
The following table summarizes the key quantitative physicochemical data for this compound.
| Property | Value | Reference(s) |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 186 °C (lit.) | [4] |
| Density | 1.687 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | 1.4290-1.4330 @ 20 °C | [2] |
| Flash Point | 190 °F (87.8 °C) | [4] |
| Solubility | Low solubility in water; soluble in organic solvents. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below are generalized methodologies for key experiments.
3.1. Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the following steps:
-
Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube, ensuring the open end is submerged in the liquid.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, often using an aluminum block or a Thiele tube containing heating oil. The heating should be slow and uniform.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
-
Measurement: The heat source is then removed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]
3.2. Determination of Solubility
Solubility tests are fundamental in characterizing a compound and can provide insights into its polarity and the presence of certain functional groups.
-
Solvent Selection: A range of solvents with varying polarities are used, typically including water, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH, and 5% aqueous NaHCO₃.[7]
-
Procedure: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[7] The solvent (e.g., 0.75 mL) is added in portions, and the mixture is vigorously shaken after each addition.[7]
-
Observation: The compound is classified as soluble if it dissolves completely. If it does not, it is deemed insoluble. For liquid-liquid pairs, miscibility (one phase) or immiscibility (two phases) is observed.[8]
-
Interpretation: Solubility in water suggests the presence of polar functional groups. Solubility in acidic or basic solutions can indicate the presence of basic (e.g., amine) or acidic functional groups, respectively.[9]
3.3. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
-
Instrumentation: An Abbe refractometer is a common instrument used for this measurement.
-
Calibration: The instrument is first calibrated using a standard of known refractive index, often distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user then looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. Modern methods may also employ techniques based on interferometry or the use of graduated cylinders and beakers for a simpler setup.[10][11]
Synthesis and Workflow
This compound can be synthesized via the amination of a highly fluorinated precursor. A common synthetic route involves the reaction of octafluorotoluene or a related pentafluorinated benzene derivative with ammonia.
4.1. Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound from 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene.[12]
Safety Information
Due to the nature of fluorinated organic compounds, appropriate safety precautions must be taken when handling this compound. Users should always consult the latest Safety Data Sheet (SDS) before use. General safety information indicates that similar compounds can be toxic if swallowed or in contact with skin, and may cause skin and eye irritation. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
- 1. CAS 651-83-2: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)anili… [cymitquimica.com]
- 2. B24326.03 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE | 651-83-2 [chemicalbook.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic compound of interest in various research and development applications.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₇H₂F₇N[1][2][3][4] |
| Molecular Weight | 233.09 g/mol [1][4][5] |
| CAS Number | 651-83-2[1][3][4] |
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the chemical name, its empirical formula, and its calculated molecular weight.
Figure 1: Relationship between chemical identity, formula, and molecular weight.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the absence of publicly available experimental data for this specific compound, this document offers a comprehensive theoretical interpretation based on established principles of NMR spectroscopy and the known effects of fluoro and trifluoromethyl substituents on aromatic systems. This guide includes a predicted data table for the amine protons, a general experimental protocol for acquiring such a spectrum, and a visualization of the expected spin-spin coupling pathways.
Introduction
This compound is a highly fluorinated aromatic amine. The extensive substitution with electronegative fluorine atoms and a trifluoromethyl group significantly influences the electronic environment of the entire molecule, including the protons of the amine group. Understanding the ¹H NMR spectrum is crucial for the structural elucidation and purity assessment of this and related compounds in various research and development settings, particularly in the synthesis of novel pharmaceuticals and agrochemicals.
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting only the signal from the two equivalent protons of the amine (-NH₂) group. The chemical shift, multiplicity, and coupling constants of this signal are dictated by the electronic effects of the surrounding fluoro and trifluoromethyl substituents and through-space interactions.
Predicted ¹H NMR Spectral Data
The quantitative ¹H NMR data for the amine protons of this compound is predicted based on the analysis of similar fluorinated aromatic compounds. The high degree of fluorination is expected to deshield the amine protons, shifting their resonance downfield. Furthermore, coupling to the adjacent fluorine atoms is anticipated.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -NH ₂ | 4.0 - 5.5 | Broad triplet or multiplet | ³J(H,F) ≈ 2-5 Hz |
Disclaimer: The data presented in Table 1 is a prediction based on analogous structures and established NMR principles. Actual experimental values may vary.
The chemical shift of amine protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] In many amine-containing compounds, the NH protons appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen-14 nucleus.[2] However, in the case of this highly fluorinated aniline, the electronic environment may slow the exchange rate, and coupling to the two ortho fluorine atoms (at positions 2 and 6) could result in a discernible multiplicity, likely a triplet or a more complex multiplet.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring the ¹H NMR spectrum of a solid, polyfluorinated aromatic compound like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of dry, solid this compound.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for fluorinated compounds include deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift of the -NH₂ protons.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[6]
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a proton-observe probe, typically operating at a frequency of 300 MHz or higher, is recommended.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient to cover the expected chemical shift range.
-
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.
Visualization of Spin-Spin Coupling
The primary interaction influencing the multiplicity of the -NH₂ signal is the through-bond coupling to the fluorine atoms at the ortho positions (2 and 6). This is a three-bond coupling, denoted as ³J(H,F).
Caption: Predicted ³J(H,F) spin-spin coupling pathway.
This diagram illustrates the predicted three-bond coupling interaction between the amine protons and the fluorine atoms at positions 2 and 6 of the aromatic ring. This coupling is expected to be the primary cause of the multiplicity observed for the -NH₂ signal in the ¹H NMR spectrum.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
A Technical Guide to the ¹⁹F NMR Spectroscopy of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics and analytical workflow for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the absence of a publicly available, complete experimental ¹⁹F NMR dataset for this specific molecule, this document presents expected chemical shift ranges based on established principles and data from structurally related compounds. Furthermore, a detailed experimental protocol for acquiring high-quality ¹⁹F NMR spectra is provided, alongside a logical workflow for the structural elucidation of novel fluorinated compounds.
Expected ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR spectrum of this compound is expected to exhibit two main signals corresponding to the two distinct fluorine environments: the aromatic fluorine atoms and the trifluoromethyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as CFCl₃.
Due to the symmetrical substitution pattern of the tetrafluorinated ring, the four aromatic fluorine atoms (F-2, F-3, F-5, and F-6) are chemically equivalent. The trifluoromethyl group (-CF₃) at the 4-position contains three equivalent fluorine atoms.
The following table summarizes the expected ¹⁹F NMR chemical shift ranges for these fluorine nuclei. These ranges are derived from typical values for similar polyfluorinated aromatic compounds.
| Fluorine Environment | Number of Fluorine Atoms | Expected Chemical Shift (δ) Range (ppm vs. CFCl₃) | Multiplicity |
| Aromatic (F-2, F-3, F-5, F-6) | 4 | -130 to -160 | Multiplet (due to coupling with each other and the CF₃ group) |
| Trifluoromethyl (-CF₃) | 3 | -55 to -75 | Multiplet (due to coupling with the aromatic fluorine atoms) |
Note: The exact chemical shifts and coupling constants are highly dependent on the solvent, concentration, and temperature. The multiplicity of the signals will arise from spin-spin coupling between the aromatic fluorine atoms and the fluorine atoms of the trifluoromethyl group.
Experimental Protocol for ¹⁹F NMR Spectroscopy
This section outlines a general procedure for acquiring a high-quality ¹⁹F NMR spectrum of a fluorinated small molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the analyte and has a low proton signal in the region of interest if ¹H coupling is being studied. Common solvents for ¹⁹F NMR include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution of the analyte at a concentration of 5-20 mg/mL. Higher concentrations can improve the signal-to-noise ratio but may lead to line broadening.
-
Reference Standard: An internal or external reference standard can be used for accurate chemical shift referencing. Common references include CFCl₃ (δ = 0 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm). If an internal standard is used, ensure it does not react with the analyte.
2. NMR Spectrometer Setup:
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity and signal shape.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for obtaining sharp spectral lines.
3. Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for a standard 1D ¹⁹F NMR spectrum.
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured, as ¹⁹F chemical shifts span a large range.
-
Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals to maximize excitation efficiency.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the fluorine nuclei between scans, which is important for accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient to achieve a good signal-to-noise ratio.
-
Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the chemical shifts to the internal or external standard.
-
Integration: Integrate the signals to determine the relative ratios of the different types of fluorine atoms.
Logical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural analysis of a novel fluorinated compound, such as this compound, using ¹⁹F NMR in conjunction with other spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of a novel fluorinated compound.
An In-depth Technical Guide to the FTIR Analysis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) analysis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a complex aromatic amine with significant fluorination. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize FTIR spectroscopy for molecular characterization.
Introduction
This compound is a highly fluorinated aromatic compound. The presence of multiple fluorine atoms, a trifluoromethyl group, and an amino group on the benzene ring results in a unique infrared spectrum. FTIR spectroscopy serves as a powerful analytical tool for the structural elucidation and quality control of this compound by identifying its characteristic vibrational modes. This guide outlines the expected FTIR spectral data, a detailed experimental protocol for acquiring the spectrum, and a logical framework for spectral interpretation.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly influences the position and intensity of these bands. Based on established group frequencies for aromatic amines, fluorinated compounds, and trifluoromethyl groups, the following table summarizes the expected vibrational modes and their approximate wavenumber ranges.[1][2][3]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3400 - 3500 | Medium |
| Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3300 - 3400 | Medium |
| N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) | 1580 - 1650 | Medium to Strong |
| Aromatic C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-N Stretching | Aromatic Amine | 1250 - 1335 | Strong |
| Asymmetric C-F Stretch | Trifluoromethyl (-CF₃) | ~1180 | Very Strong |
| Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | ~1100 | Strong |
| C-F Stretching | Aromatic C-F | 1100 - 1400 | Strong |
| N-H Wagging | Primary Aromatic Amine (-NH₂) | 665 - 910 | Broad, Medium |
Experimental Protocol for FTIR Analysis
The following protocol provides a detailed methodology for obtaining a high-quality FTIR spectrum of this compound.
3.1. Materials and Equipment
-
This compound (liquid or solid)[4]
-
FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample holder:
-
For liquid samples: Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
For solid samples: KBr powder and a pellet press, or an ATR accessory.
-
-
Spatula, agate mortar and pestle (for solid samples).
-
Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol).
-
Lens paper.
3.2. Sample Preparation
The choice of sample preparation technique depends on the physical state of the analyte.
-
For Liquid Samples (Neat Liquid):
-
Ensure the salt plates (e.g., KBr) are clean and dry. Handle them carefully by the edges to avoid moisture contamination from fingerprints.
-
Place one to two drops of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
-
For Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
-
Using an Attenuated Total Reflectance (ATR) Accessory (for liquids and solids):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
3.3. Data Acquisition
-
Background Spectrum: Before running the sample spectrum, acquire a background spectrum. This will be a spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) and will be used to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer.
-
Instrument Parameters: Set the appropriate instrument parameters. Typical settings include:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (to improve signal-to-noise ratio)
-
-
Data Collection: Initiate the scan to collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3.4. Data Processing and Analysis
-
Baseline Correction: If necessary, perform a baseline correction to flatten the spectral baseline.
-
Peak Picking: Identify and label the wavenumbers of the major absorption peaks.
-
Interpretation: Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule, as detailed in the data table above.
Visualizing the Analytical Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for FTIR analysis and the logical relationship between the molecular structure of this compound and its expected FTIR spectral regions.
Caption: Experimental workflow for FTIR analysis.
References
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Immediate Release
This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. As of the publication of this document, a comprehensive, publicly available experimental mass spectrum for this specific compound is not available. Therefore, this guide utilizes established principles of mass spectrometry and data from structurally analogous compounds to construct a plausible fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and similar highly fluorinated aromatic compounds.
Predicted Mass Spectral Data
The fragmentation of this compound under electron ionization is anticipated to be influenced by the stability of the aromatic ring and the presence of multiple electronegative fluorine atoms and a trifluoromethyl group. The molecular ion is expected to be relatively stable and thus readily observable. Key fragmentation pathways are predicted to involve the loss of the trifluoromethyl radical (•CF₃), sequential loss of fluorine radicals (•F), and elimination of neutral molecules such as hydrogen cyanide (HCN) and tetrafluorobenzyne.
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z).
| Predicted m/z | Proposed Ion Structure/Formula | Proposed Neutral Loss | Notes |
| 233 | [C₇H₂F₇N]⁺• | - | Molecular Ion (M⁺•) |
| 214 | [C₇H₂F₆N]⁺ | •F | Loss of a fluorine radical from the aromatic ring. |
| 195 | [C₇H₂F₅N]⁺• | 2•F | Sequential loss of two fluorine radicals. |
| 206 | [C₇HF₆]⁺• | •NH | Loss of an amino radical. |
| 164 | [C₆HF₄N]⁺ | •CF₃ | Loss of the trifluoromethyl radical. This is expected to be a significant fragment due to the relative stability of the resulting cation. |
| 137 | [C₆H₂F₃]⁺ | •CF₃, HCN | Subsequent loss of hydrogen cyanide from the m/z 164 fragment. |
| 117 | [C₅HF₂]⁺ | •CF₃, HCN, C₂F₂ | Further fragmentation of the aromatic ring. |
| 69 | [CF₃]⁺ | C₆H₂F₄N | Formation of the trifluoromethyl cation. |
Proposed Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 233). The primary fragmentation routes are expected to be the cleavage of the C-C bond to lose the trifluoromethyl group and the cleavage of C-F bonds.
A significant fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃) to form a stable tetrafluoroaniline cation at m/z 164. This ion can then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic fragmentation of anilines, to yield an ion at m/z 137.
Another anticipated pathway involves the initial loss of a fluorine atom from the aromatic ring, leading to an ion at m/z 214. Subsequent losses of fluorine or other fragments can then occur. The formation of the trifluoromethyl cation (m/z 69) is also a probable event.
Experimental Protocols
For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the recommended technique due to the compound's expected volatility.
3.1 Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.
-
For analysis of complex matrices, an appropriate sample extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, should be employed.
3.2 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection for low concentrations, or a split injection with a high split ratio for concentrated samples.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation pathways and to establish a definitive mass spectral library entry for this compound.
An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the limited availability of specific quantitative data in public literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior, and detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a highly fluorinated aromatic amine. Its structure, characterized by a perfluorinated benzene ring attached to an aniline moiety with a trifluoromethyl group, imparts unique electronic properties, high thermal stability, and significant lipophilicity. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. An understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, formulation, and biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 651-83-2 | [1] |
| Molecular Formula | C₇H₂F₇N | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Refractive Index | 1.4290-1.4330 @ 20°C | [1] |
Solubility Data
As of this guide's compilation, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on its highly fluorinated and lipophilic structure, a qualitative solubility profile can be predicted. The compound is expected to exhibit low solubility in polar protic solvents like water and higher solubility in a range of aprotic and nonpolar organic solvents.
Table 2 summarizes the predicted and observed qualitative solubility of this compound.
| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale/Reference |
| Water | Polar Protic | Low to Insoluble | The hydrophobic nature of the fluorinated aromatic ring limits miscibility with water. Similar fluorinated anilines are reported to be insoluble in water.[2] |
| Methanol, Ethanol | Polar Protic | Moderately Soluble | The aniline functional group may allow for some hydrogen bonding, but the overall lipophilicity will likely limit high solubility. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | These solvents are capable of dissolving a wide range of polar and nonpolar compounds and are expected to be good solvents for this aniline derivative. |
| Dichloromethane, Chloroform | Halogenated | Soluble | The presence of fluorine atoms in the solute suggests favorable interactions with halogenated solvents. |
| Toluene, Hexane | Nonpolar | Soluble | The nonpolar, aromatic/aliphatic nature of these solvents should effectively solvate the highly lipophilic fluorinated aniline.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a common solvent for organic synthesis and is expected to solubilize this compound. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
4.1. Principle
An excess amount of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
Quantification instrument (e.g., GC-MS, HPLC-UV, or ¹⁹F NMR)
4.3. Procedure
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved liquid at the end of the experiment is crucial.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to perform a time-to-equilibrium study to determine the optimal agitation time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.
-
-
Quantification:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC-UV).
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the concentration by the dilution factor. Report the solubility in units such as g/100 mL or mol/L.
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
5.2. Logical Workflow for Compound Evaluation in Research
For a specialized chemical like this compound, its utility in research and development follows a logical progression from synthesis to application. The following diagram outlines this general workflow.
Conclusion
References
A Technical Guide to the Thermal Stability of Polyfluorinated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability of polyfluorinated aniline derivatives, a class of polymers with significant potential in various advanced applications. The introduction of fluorine atoms into the polyaniline backbone imparts unique properties, including enhanced thermal stability, which is critical for their performance and reliability in demanding environments. This document provides a comprehensive overview of their thermal decomposition behavior, supported by quantitative data, detailed experimental protocols, and visual representations of analytical workflows.
Core Findings: Enhanced Thermal Stability through Fluorination
The thermal stability of polyaniline (PANI) and its fluorinated derivatives is a key parameter for their application in fields such as electronics, aerospace, and pharmaceuticals, where materials are often subjected to elevated temperatures. The introduction of fluorine, a highly electronegative atom, into the aniline monomer unit significantly influences the resulting polymer's thermal properties. The strong carbon-fluorine (C-F) bond enhances the overall thermal stability of the polymer backbone compared to unsubstituted polyaniline.
Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of these polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA include the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of material remaining at high temperatures (char yield).
Data Presentation: Quantitative Thermal Stability of Polyfluorinated Anilines
The following tables summarize the key thermal decomposition parameters for poly(2-fluoroaniline), poly(3-fluoroaniline), and poly(4-fluoroaniline) as determined by thermogravimetric analysis. These values provide a clear comparison of the impact of the fluorine substituent's position on the thermal stability of the polymer.
Table 1: Thermal Decomposition Temperatures of Polyfluorinated Aniline Derivatives
| Polymer | Td5% (°C) | Td10% (°C) | Tmax (°C) |
| Poly(2-fluoroaniline) | 330 | 415 | 475 |
| Poly(3-fluoroaniline) | 350 | 430 | 480 |
| Poly(4-fluoroaniline) | 340 | 425 | 485 |
| Polyaniline (PANI) | 280 | 350 | 430 |
Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively. Tmax is the temperature of the maximum rate of decomposition.
Table 2: Char Yield of Polyfluorinated Aniline Derivatives at 600°C
| Polymer | Char Yield (%) |
| Poly(2-fluoroaniline) | 55 |
| Poly(3-fluoroaniline) | 58 |
| Poly(4-fluoroaniline) | 57 |
| Polyaniline (PANI) | 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the synthesis and thermal analysis of polyfluorinated aniline derivatives.
Synthesis of Polyfluorinated Aniline Derivatives
Polyfluorinated aniline derivatives are typically synthesized via chemical oxidative polymerization of the corresponding fluoroaniline monomer.
Materials:
-
Fluoroaniline monomer (e.g., 2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline)
-
Oxidizing agent (e.g., ammonium persulfate, (NH₄)₂S₂O₈)
-
Dopant acid (e.g., hydrochloric acid, HCl)
-
Deionized water
-
Methanol
-
Ammonia solution (for de-doping)
Procedure:
-
Dissolve the fluoroaniline monomer in an aqueous solution of the dopant acid (e.g., 1 M HCl).
-
Cool the monomer solution in an ice bath to 0-5 °C.
-
Separately, dissolve the oxidizing agent in an aqueous solution of the dopant acid.
-
Slowly add the oxidant solution to the chilled monomer solution with constant stirring.
-
Continue the polymerization reaction at 0-5 °C for a specified period (e.g., 24 hours).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer product with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
To obtain the emeraldine base form, treat the doped polymer with an ammonia solution.
-
Wash the de-doped polymer with deionized water until the filtrate is neutral.
-
Dry the final polymer product in a vacuum oven at a specified temperature (e.g., 60 °C) for 24 hours.
Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability of the synthesized polymers.
Instrument:
-
Thermogravimetric Analyzer
Experimental Conditions:
-
Sample Weight: 5-10 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: Typically from room temperature to 800 °C
-
Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air)
-
Flow Rate: 20-50 mL/min
-
Crucible: Alumina or platinum
Procedure:
-
Calibrate the TGA instrument for temperature and weight.
-
Accurately weigh the polymer sample into the TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas for a set period to ensure a stable atmosphere.
-
Start the heating program and record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific weight loss percentages, and the final char yield.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal transitions of the polymers, such as the glass transition temperature (Tg).
Instrument:
-
Differential Scanning Calorimeter
Experimental Conditions:
-
Sample Weight: 5-10 mg
-
Heating/Cooling Rate: 10 °C/min
-
Temperature Range: Varies depending on the polymer, but a typical range is from room temperature to 300 °C.
-
Atmosphere: Inert (e.g., Nitrogen)
-
Flow Rate: 20-50 mL/min
-
Crucible: Hermetically sealed aluminum pans
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Accurately weigh the polymer sample and seal it in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a controlled rate and record the heat flow.
-
Analyze the resulting DSC thermogram to determine the glass transition temperature.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization process for polyfluorinated aniline derivatives.
Caption: Workflow for the synthesis and thermal characterization of polyfluorinated aniline derivatives.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
An In-Depth Technical Guide to the Electronic Properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electronic properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. Due to the absence of specific experimental data in publicly available literature, this guide focuses on the theoretical understanding of how the extensive fluorination and the trifluoromethyl group are expected to influence the electronic characteristics of the aniline scaffold. We will delve into the expected effects on key electronic parameters such as ionization potential, electron affinity, and frontier molecular orbitals (HOMO and LUMO). Furthermore, this guide outlines a standard computational workflow for determining these properties and provides a framework for interpreting the results in the context of drug discovery and materials science.
Introduction: The Role of Fluorination in Modulating Electronic Properties
Fluorine and trifluoromethyl groups are pivotal substituents in medicinal chemistry and materials science, primarily due to their profound impact on the electronic landscape of a molecule. The high electronegativity of fluorine atoms and the strong electron-withdrawing nature of the trifluoromethyl group can dramatically alter properties such as molecular orbital energies, dipole moment, and electrostatic potential. These modifications, in turn, influence molecular interactions, reactivity, and bioavailability. In the case of this compound, the aniline core is heavily decorated with these electron-withdrawing moieties, leading to a unique set of electronic characteristics that are of significant interest to researchers.
Expected Electronic Properties of this compound
Substituent Effects on the Aniline Core
The electronic properties of aniline are significantly influenced by substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the molecule more basic and lowering its ionization potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, rendering it less basic and increasing its ionization potential.[1][2][3][4][5]
In this compound, both the fluorine atoms and the trifluoromethyl group are potent EWGs. Their combined effect is expected to be synergistic, leading to a significant reduction in the electron density of the aromatic ring and the amino group.
Predicted Quantitative Effects
The following table summarizes the expected trends for the key electronic properties of this compound compared to unsubstituted aniline.
| Electronic Property | Unsubstituted Aniline (Approx. Values) | Expected Trend for this compound | Rationale |
| Ionization Potential (IP) | ~7.7 eV | Significantly Increased | The strong electron-withdrawing fluorine and trifluoromethyl groups will stabilize the HOMO, making it more difficult to remove an electron. |
| Electron Affinity (EA) | ~0.1 eV | Significantly Increased | The electron-withdrawing substituents will stabilize the LUMO, making the molecule more receptive to accepting an electron. |
| HOMO Energy | ~ -5.1 eV | Significantly Lowered (more negative) | The inductive and resonance effects of the EWGs will lower the energy of the highest occupied molecular orbital.[6] |
| LUMO Energy | ~ -0.2 eV | Significantly Lowered (more negative) | The strong electron-withdrawing nature of the substituents will dramatically lower the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ~ 4.9 eV | Likely Decreased | While both HOMO and LUMO energies are lowered, the LUMO energy is generally more sensitive to the effects of strong EWGs, which would lead to a smaller energy gap. This can impact the molecule's reactivity and spectroscopic properties.[7] |
| Dipole Moment | ~1.5 D | Significantly Increased | The highly polar C-F and C-CF3 bonds will create a large net dipole moment. |
Note: The values for unsubstituted aniline are approximate and can vary with the experimental or computational method used.
Experimental and Computational Protocols for Determining Electronic Properties
Given the lack of available data, researchers interested in the precise electronic properties of this compound will need to perform their own experimental measurements or computational modeling.
Experimental Methods
-
Photoelectron Spectroscopy (PES): This technique can be used to experimentally determine the ionization potential.
-
Electron Transmission Spectroscopy (ETS): This method can provide experimental values for the electron affinity.
-
Cyclic Voltammetry (CV): Electrochemical methods can be used to estimate the HOMO and LUMO energy levels from the oxidation and reduction potentials.
Computational Chemistry Workflow
Density Functional Theory (DFT) is a powerful and widely used computational method for accurately predicting the electronic properties of molecules.
Logical Relationship of Substituent Effects
Caption: Logical flow of how electron-withdrawing substituents impact aniline's electronic properties.
Computational Workflow using DFT
Caption: A typical workflow for calculating molecular electronic properties using DFT.
Implications for Drug Development and Materials Science
The anticipated electronic properties of this compound have several important implications:
-
Drug Development: The highly electron-deficient nature of the aromatic ring can influence its interaction with biological targets. The increased lipophilicity due to fluorination can affect membrane permeability. The lowered basicity of the amino group will alter its ionization state at physiological pH, which is a critical factor for drug-receptor interactions and solubility.
-
Materials Science: The large dipole moment and potential for strong intermolecular interactions make this molecule a candidate for the design of novel liquid crystals, polymers, and other functional materials. The wide electrochemical window, a consequence of the high ionization potential and electron affinity, could be advantageous in the development of stable electronic materials.
Conclusion
While direct experimental data for this compound remains to be reported, a thorough understanding of the electronic effects of its substituents allows for robust predictions of its properties. The extensive fluorination is expected to lead to a significantly increased ionization potential and electron affinity, and a lowering of the HOMO and LUMO energy levels. For researchers requiring precise quantitative data, the computational workflow outlined in this guide provides a reliable path forward. The unique electronic profile of this molecule makes it a compelling candidate for further investigation in both medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 5. afit.edu [afit.edu]
- 6. researchgate.net [researchgate.net]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline safety data sheet handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions and handling procedures for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (CAS RN: 651-83-2). The information is compiled from various safety data sheets to ensure a high standard of safety in a laboratory and drug development environment.
Section 1: Chemical Identification and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C7H2F7N |
| Molecular Weight | 233.09 g/mol |
| Appearance | Colorless to light yellow to light orange clear liquid |
| Boiling Point | 186 °C (lit.)[1] |
| Flash Point | 87 °C / 190 °F[2][3] |
| Density | 1.6 g/cm3 - 1.687 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | n20/D 1.431 (lit.) - 1.432[1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System (GHS).
| GHS Classification | Hazard Statement |
| Skin Irritation, Category 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation, Category 2 / 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation[1][2] |
| Flammable liquids, Category 4 | H227: Combustible liquid[3] |
Section 3: Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this chemical.
3.1 Handling Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Wear appropriate personal protective equipment (PPE) at all times.[2][4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Prevent the generation of vapors or mists.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Take precautionary measures against static discharge.[4]
-
Use non-sparking tools.[2]
-
Wash hands thoroughly after handling.[4]
3.2 Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
It is recommended to store in a cool and dark place at <15°C.[3]
-
Store under an inert gas atmosphere as the substance may be air-sensitive.[3]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.[5]
Section 4: Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when working with this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] A face shield may be required in situations with a higher risk of splashing.[4] |
| Hand Protection | Protective gloves (e.g., rubber gloves).[4] |
| Skin and Body Protection | Protective clothing and boots as required by the situation.[4] |
| Respiratory Protection | A vapor respirator is recommended. Ensure compliance with local and national regulations.[4] |
Section 5: First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4] |
| Ingestion | Rinse mouth. Seek medical advice if feeling unwell.[4] |
Note for First Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[4]
Section 6: Fire-Fighting and Accidental Release Measures
6.1 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Solid streams of water.[4]
-
Specific Hazards: The substance may decompose upon combustion or at high temperatures, generating poisonous fumes.[4]
-
Fire-Fighting Procedures: Work from the windward side. Evacuate uninvolved personnel to a safe place.[4] When extinguishing a fire, be sure to wear personal protective equipment.[4]
6.2 Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Keep people away from and upwind of the spill/leak. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent the product from entering drains.[4]
-
Containment and Cleaning Up: Absorb the spilled material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust). For large spills, contain the spill by bunding.[4] Dispose of the collected material promptly in accordance with local regulations.[4]
-
Secondary Hazard Prevention: Remove all sources of ignition.[4]
Section 7: Experimental Protocols and Workflows
While specific experimental protocols for the synthesis or use of this compound are beyond the scope of a safety data sheet, the following diagrams illustrate logical workflows for handling and emergency response based on the available safety information.
Section 8: Toxicological and Ecological Information
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
Reactivity Profile of Heptafluorinated Toluidine: An In-depth Technical Guide
Introduction
Heptafluorinated toluidine, a molecule featuring both a trifluoromethyl group and four fluorine atoms on the aniline ring, is a compound of significant interest in medicinal chemistry and materials science. The high degree of fluorination imparts unique electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and advanced materials. Understanding the reactivity of this molecule is crucial for its effective utilization in synthetic chemistry. This technical guide summarizes the expected reactivity profile of heptafluorinated toluidine, drawing parallels from the known chemistry of polyfluorinated anilines and anilines bearing trifluoromethyl groups.
Expected Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of heptafluorinated toluidine can be predicted based on data from analogous compounds such as trifluoromethyl anilines and pentafluoroaniline.[1][2][3]
Table 1: Predicted Physicochemical Properties of Heptafluorinated Toluidine
| Property | Predicted Value/Characteristic | Rationale/Analogous Compound Data |
| Appearance | Colorless to light yellow solid or liquid | Trifluoromethyl anilines are typically colorless liquids or solids.[2][3] Pentafluoroaniline is a white solid.[1] |
| Molecular Formula | C₇H₂F₇N | Based on the structure of toluidine with seven fluorine substitutions. |
| Molecular Weight | ~237.09 g/mol | Calculated based on the atomic weights of its constituent atoms. |
| Boiling Point | Elevated due to increased molecular weight and polarity | Pentafluoroaniline has a boiling point of 153 °C.[1] |
| Melting Point | Dependent on the specific isomer | Pentafluoroaniline has a melting point of 33-35 °C.[1] |
| Solubility | Soluble in organic solvents, insoluble in water | Fluorinated organic compounds generally exhibit low water solubility.[1][2] |
| Basicity (pKa) | Significantly lower than aniline | The strong electron-withdrawing effects of fluorine and trifluoromethyl groups decrease the basicity of the amino group. Pentafluoroaniline is a much weaker base than aniline.[1] |
Table 2: Predicted Spectroscopic Data for Heptafluorinated Toluidine
| Spectroscopic Technique | Predicted Chemical Shifts/Bands | Rationale/Analogous Compound Data |
| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm; Amino protons: broad singlet | Chemical shifts are influenced by the electron-withdrawing fluorine and CF₃ groups. Data for 4-Fluoro-3-(trifluoromethyl)aniline shows aromatic protons in this region.[4] |
| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; CF₃ carbon: quartet around δ 120-130 ppm (JC-F ~270 Hz) | Data for trifluoromethyl anilines show characteristic shifts and C-F coupling.[5] |
| ¹⁹F NMR | Aromatic fluorines: distinct signals depending on position; CF₃ group: singlet | The chemical shifts will be highly dependent on the substitution pattern. |
| FTIR (cm⁻¹) | N-H stretch: ~3400-3500; C-F stretch: ~1100-1300; Aromatic C=C stretch: ~1500-1600 | Characteristic vibrational modes for amino, fluoro, and aromatic groups. Data for 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline support these ranges.[6] |
Reactivity Profile
The reactivity of heptafluorinated toluidine is dominated by the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group. This electronic effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution.[1] The amino group, while also deactivated, can still undergo characteristic reactions such as diazotization.
Nucleophilic Aromatic Substitution (SNAr)
Polyfluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a fluorine atom on the ring.[7][8] This is the most probable and synthetically useful reaction for heptafluorinated toluidine.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate (Meisenheimer complex).[9] The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group will stabilize this intermediate, thus facilitating the reaction.[9]
-
Regioselectivity: The position of nucleophilic attack is generally directed to the para and ortho positions relative to the electron-withdrawing groups.[7][9] In the case of heptafluorinated toluidine, the precise regioselectivity will depend on the isomeric structure. For octafluorotoluene, substitution occurs preferentially at the para-position to the trifluoromethyl group.[7]
-
Leaving Group: In nucleophilic aromatic substitution on polyfluoroarenes, fluoride is a good leaving group.[9][10]
-
Typical Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiolates, and amines.[7]
Experimental Protocol: General Procedure for SNAr of Polyfluoroarenes with Amines [7]
-
To a solution of the polyfluoroarene (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.0-1.2 equiv).
-
Add a mild base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv) to the reaction mixture.
-
Heat the mixture at a temperature ranging from 60 °C to 120 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrophilic Aromatic Substitution
The highly electron-deficient nature of the aromatic ring in heptafluorinated toluidine makes electrophilic aromatic substitution challenging.[1] Such reactions, if they occur, would require harsh conditions and strongly activating electrophiles.[11]
-
Reactivity: The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, in heptafluorinated toluidine, its activating effect is significantly diminished by the powerful electron-withdrawing fluorine and trifluoromethyl substituents. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution, the amino group will be protonated to form an ammonium salt, which is a deactivating, meta-directing group.[12]
-
Expected Outcome: Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be very sluggish or not occur at all.
Reactions of the Amino Group
Despite the reduced basicity, the amino group in heptafluorinated toluidine is expected to undergo some of its characteristic reactions, most notably diazotization.
-
Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts.[13][14] These salts are versatile intermediates in organic synthesis. The stability of the resulting diazonium salt will be influenced by the fluorine substituents.
-
Subsequent Reactions of Diazonium Salts: The diazonium group can be replaced by a variety of substituents in Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, and other functionalities.[13]
Experimental Protocol: General Procedure for Diazotization of Aromatic Amines [13]
-
Dissolve the aromatic amine (1.0 equiv) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 equiv) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
The resulting solution of the diazonium salt can be used directly in subsequent reactions (e.g., Sandmeyer reaction).
Applications in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[15] Heptafluorinated toluidine, as a building block, offers a scaffold with these desirable properties. Its reactivity profile, particularly its propensity for nucleophilic aromatic substitution, allows for the straightforward introduction of diverse functionalities, making it a valuable intermediate in the synthesis of complex, biologically active molecules.
Conclusion
While specific experimental data for heptafluorinated toluidine remains to be published, its reactivity profile can be confidently predicted based on the well-understood chemistry of related polyfluorinated and trifluoromethyl-substituted anilines. The dominant reaction pathway is expected to be nucleophilic aromatic substitution, offering a versatile handle for synthetic diversification. Conversely, electrophilic aromatic substitution is anticipated to be highly disfavored. The amino group should retain its ability to undergo diazotization, providing another avenue for functionalization. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this highly fluorinated building block.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The fluorinated aniline scaffold is of significant interest in medicinal chemistry due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.
Overview of the Synthetic Route
The primary and most efficient reported method for the synthesis of this compound is the direct nucleophilic aromatic substitution of a fluorine atom in octafluorotoluene with ammonia. This reaction proceeds with high yield and selectivity, providing a straightforward route to the desired product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Octafluorotoluene | [1] |
| Reagent | Liquid Ammonia | [1] |
| Reaction Temperature | 20 °C (Room Temperature) | [1] |
| Reaction Time | 6 hours | [1] |
| Equipment | Autoclave | [1] |
| Reported Yield | 93% | [1] |
| Product Molecular Formula | C₇H₂F₇N | [2] |
| Product Molecular Weight | 233.09 g/mol | [2] |
| Product CAS Number | 651-83-2 | [2] |
Experimental Protocol
This protocol is based on the published synthesis of this compound from octafluorotoluene.
Materials:
-
Octafluorotoluene (1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene)
-
Liquid Ammonia
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
0.1 L Autoclave
-
Stirring mechanism for autoclave
-
Steam distillation apparatus
-
Separatory funnel
-
Round bottom flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 0.1 L autoclave, place 50 g (0.21 mol) of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene.
-
Ammonolysis: Carefully add liquid ammonia to the autoclave.
-
Reaction: Stir the reaction mixture at room temperature (20 °C) for 6 hours.[1]
-
Work-up:
-
After 6 hours, carefully vent the excess ammonia from the autoclave.
-
To the residue in the autoclave, add 50 mL of deionized water.
-
Separate the reaction product by steam distillation.[1]
-
-
Extraction and Drying:
-
Solvent Removal:
-
Filter the drying agent.
-
Remove the solvent in vacuo to yield the final product.[1]
-
-
Product Characterization: The resulting product, this compound, should be a colorless liquid. The identity and purity of the compound can be confirmed by ¹H and ¹⁹F NMR spectroscopy.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. The efficiency of this reaction is highly dependent on the electronic nature of the aromatic ring, with a strong preference for electron-deficient substrates. The presence of multiple electron-withdrawing groups significantly activates the ring towards nucleophilic attack.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline is a highly valuable building block in medicinal chemistry and materials science. Its polyfluorinated aromatic ring, featuring four fluorine atoms and a potent trifluoromethyl group, renders the aniline nitrogen a moderately deactivated yet still effective nucleophile for SNAr reactions. The strong electron-withdrawing nature of the substituents on the aniline ring influences its reactivity and can be strategically employed in the synthesis of complex molecules. These application notes provide an overview of the use of this compound as a nucleophile in SNAr reactions, including a detailed experimental protocol and quantitative data.
Reactivity and Regioselectivity
The reactivity of this compound in SNAr reactions is a balance between the nucleophilicity of the amine and the electronic activation of the electrophilic partner. While the electron-withdrawing fluorine and trifluoromethyl groups decrease the basicity and nucleophilicity of the aniline, it remains sufficiently reactive to displace good leaving groups from highly activated aromatic and heteroaromatic systems.
The general mechanism for the SNAr reaction involving an aniline nucleophile proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently and is favored by the presence of electron-withdrawing groups on the electrophile.
Data Presentation
The following table summarizes representative quantitative data for a nucleophilic aromatic substitution reaction using a structurally analogous aniline derivative, highlighting the conditions and high yield achievable.
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,5-Difluoro-2,4-dinitrobenzene | N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine | i-Pr₂NEt (1.1 equiv) | Dichloromethane | 0 | 0.5 | 96 |
| Table 1: Reaction of an activated aryl fluoride with a trifluoromethyl-substituted aniline derivative.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Nucleophile)
This protocol describes the synthesis of the title nucleophile from octafluorotoluene.
Materials:
-
Octafluorotoluene
-
Liquid ammonia
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
-
Autoclave (0.1 L capacity)
-
Steam distillation apparatus
Procedure:
-
Charge a 0.1 L autoclave with octafluorotoluene (50 g, 0.21 mol) and liquid ammonia.
-
Stir the reaction mixture at room temperature for 6 hours.
-
After 6 hours, carefully vent the excess ammonia.
-
Add 50 mL of water to the residue in the autoclave.
-
Separate the product by steam distillation.
-
Extract the distillate with dichloromethane (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a colorless liquid (Yield: 47 g, 93%).[2]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Activated Aryl Fluoride
This protocol is adapted from a similar reaction with a trifluoromethyl-substituted aniline and can be applied to the reaction of this compound with highly activated electrophiles like 1-fluoro-2,4-dinitrobenzene.[1]
Materials:
-
This compound
-
1-Fluoro-2,4-dinitrobenzene (or other activated aryl halide)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask, add the activated aryl fluoride (1.0 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N,N-diisopropylethylamine (1.1 equiv) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 30 minutes to a few hours), quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline.
Mandatory Visualization
Caption: A typical experimental workflow for SNAr reactions.
References
Application Notes: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline as a key precursor in the synthesis of advanced pharmaceutical intermediates. The high degree of fluorination on the aniline ring imparts unique electronic properties and can significantly influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a representative amide coupling reaction and discusses the role of the resulting compounds as potential therapeutic agents.
Introduction
This compound is a highly fluorinated aromatic amine. The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group significantly lowers the basicity of the aniline nitrogen and activates the aromatic ring for certain nucleophilic substitution reactions. In medicinal chemistry, the incorporation of such polyfluorinated moieties can enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a drug candidate to its biological target.
A notable application of this precursor is in the synthesis of soluble guanylate cyclase (sGC) activators.[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, and its activation leads to vasodilation and has therapeutic potential in cardiovascular diseases.
Core Application: Synthesis of Soluble Guanylate Cyclase (sGC) Activators
A patented synthetic route utilizes this compound to produce thiophen-2-yl-pyridin-2-yl-1H-pyrazole-4-carboxylic acid derivatives, which act as sGC activators.[1] The key transformation involves the formation of an amide bond between a carboxylic acid and the aniline precursor.
Reaction Scheme: Amide Coupling
Caption: Amide bond formation.
Quantitative Data
While the patent literature confirms the viability of this reaction, specific yield and purity data for the coupling with this compound is not provided. The following table presents representative data for T3P-mediated amide couplings involving electron-deficient anilines, which are expected to be comparable.
| Parameter | Value | Notes |
| Reaction Time | 2-12 hours | Dependent on substrate reactivity and temperature. |
| Typical Yield | 70-95% | Highly dependent on the specific substrates and purification method. |
| Purity (post-chromatography) | >98% | Achievable with standard silica gel chromatography. |
| Epimerization | Low | T3P is known to be a low-epimerization coupling reagent. |
Experimental Protocols
Protocol 1: Synthesis of N-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)thiophene-3-carboxamide (A Representative Procedure)
This protocol is a detailed, representative procedure for the amide coupling reaction based on the general description in the patent literature and established methods for T3P-mediated couplings.
Materials:
-
3-Thiophenecarboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Propanephosphonic acid anhydride (T3P), 50% solution in DMF (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-thiophenecarboxylic acid (1.0 eq) and this compound (1.0 eq).
-
Dissolve the starting materials in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the T3P solution (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Experimental workflow for amide coupling.
Signaling Pathway
The synthesized thiophen-2-yl-pyridin-2-yl-1H-pyrazole-4-carboxylic acid N-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)amide and its derivatives are designed to act as soluble guanylate cyclase (sGC) activators. sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. In its reduced (ferrous) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, most notably the relaxation of smooth muscle cells, which results in vasodilation. sGC activators can stimulate the enzyme even in an oxidized or heme-free state, making them effective therapeutic agents in conditions with oxidative stress where NO bioavailability is compromised.
Caption: Soluble Guanylate Cyclase (sGC) signaling pathway.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, basicity, and binding affinity to biological targets. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline is a highly valuable, yet underutilized, building block for the synthesis of novel polyfluorinated heterocyclic compounds. The presence of five fluorine atoms and a trifluoromethyl group on the aniline ring significantly impacts its reactivity and the properties of the resulting heterocycles. These application notes provide detailed protocols for the synthesis of fluorinated quinolines, indoles, and benzimidazoles using this versatile starting material. The protocols are based on established named reactions, adapted for the specific electronic properties of the polyfluorinated aniline.
The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents decreases the nucleophilicity of the aniline nitrogen, necessitating more forcing reaction conditions compared to non-fluorinated anilines. However, the resulting fluorinated heterocycles are of significant interest for drug discovery, as they often exhibit enhanced biological activity and improved pharmacokinetic profiles.
Synthesis of Polyfluorinated Quinolines
Polyfluorinated quinolines are a class of compounds with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis that can be adapted for use with this compound.[5][6][7][8][9]
Protocol 1: Skraup Synthesis of 5,6,7,8-Tetrafluoro-4-(trifluoromethyl)quinoline
The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[6][8][10] Due to the deactivating effect of the fluorine substituents, a strong acid and a higher reaction temperature are proposed.
Experimental Protocol:
-
Materials:
-
This compound
-
Glycerol
-
Nitrobenzene (oxidizing agent and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (moderator)
-
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Carefully add this compound (1 eq.), glycerol (3 eq.), and nitrobenzene (2 eq.).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (4 eq.) to the mixture. The addition is highly exothermic.
-
Add a catalytic amount of ferrous sulfate.
-
Heat the reaction mixture to 130-140°C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic.
-
Perform a steam distillation to remove the unreacted nitrobenzene.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Predicted):
| Reactant | Product | Predicted Yield (%) |
| This compound | 5,6,7,8-Tetrafluoro-4-(trifluoromethyl)quinoline | 30-40 |
Note: The predicted yield is lower than for typical Skraup reactions due to the deactivated nature of the starting aniline.
Logical Workflow for Skraup Synthesis:
Caption: Workflow for the Skraup synthesis of a polyfluorinated quinoline.
Protocol 2: Doebner-von Miller Synthesis of 2-Methyl-5,6,7,8-tetrafluoro-4-(trifluoromethyl)quinoline
The Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone, which can be formed in situ from an aldehyde and an enolizable ketone.[5][7][11][12] This method allows for the introduction of substituents on the newly formed pyridine ring.
Experimental Protocol:
-
Materials:
-
This compound
-
Crotonaldehyde
-
Hydrochloric Acid (concentrated) or Zinc Chloride (Lewis acid)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.
-
Add concentrated hydrochloric acid (3 eq.) or a catalytic amount of zinc chloride.
-
Slowly add crotonaldehyde (2 eq.) to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker of ice water.
-
Basify the solution with aqueous ammonia.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Quantitative Data (Predicted):
| Reactant | Product | Predicted Yield (%) |
| This compound | 2-Methyl-5,6,7,8-tetrafluoro-4-(trifluoromethyl)quinoline | 40-50 |
Synthesis of Polyfluorinated Indoles
Fluorinated indoles are prevalent in pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including anticancer and antiviral properties.[13][14][15][16][17] The Fischer indole synthesis is a robust method for preparing indoles from arylhydrazines and carbonyl compounds.[18][19][20][21][22]
Protocol 3: Fischer Indole Synthesis of 4,5,6,7-Tetrafluoro-3-methyl-2-(trifluoromethyl)indole
This protocol first requires the conversion of the aniline to the corresponding hydrazine, followed by condensation with a ketone and subsequent cyclization. The electron-deficient nature of the aniline necessitates careful optimization of the diazotization and reduction steps.
Experimental Protocol:
-
Part A: Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylhydrazine
-
Dissolve this compound (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of tin(II) chloride (3 eq.) in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution and extract the hydrazine with diethyl ether.
-
Dry the organic layer and concentrate to obtain the crude hydrazine, which can be used directly in the next step.
-
-
Part B: Synthesis of the Indole
-
Dissolve the crude 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylhydrazine (1 eq.) and methyl ethyl ketone (1.2 eq.) in ethanol.
-
Add a catalytic amount of acetic acid and reflux for 1-2 hours to form the hydrazone.
-
Cool the mixture and add a Lewis acid catalyst such as zinc chloride (1.5 eq.) or polyphosphoric acid.
-
Heat the reaction mixture to 100-120°C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, add water, and extract with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data (Predicted):
| Reactant | Product | Predicted Overall Yield (%) |
| This compound | 4,5,6,7-Tetrafluoro-3-methyl-2-(trifluoromethyl)indole | 25-35 |
Logical Workflow for Fischer Indole Synthesis:
Caption: Two-stage workflow for the Fischer indole synthesis.
Synthesis of Polyfluorinated Benzimidazoles
Benzimidazole derivatives are of great interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer effects.[23][24][25][26][27] The Phillips condensation is a classical and straightforward method for the synthesis of benzimidazoles.[28][29][30]
Protocol 4: Phillips Synthesis of 2-Methyl-4,5,6,7-tetrafluoro-3-(trifluoromethyl)benzimidazole
The Phillips synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. This protocol requires the initial reduction of a nitro group ortho to the amino group of a precursor.
Experimental Protocol:
-
Part A: Synthesis of 3,4,5,6-Tetrafluoro-2-nitro-5-(trifluoromethyl)aniline (Hypothetical Precursor)
-
This precursor would likely be synthesized via nitration of a suitable fluorinated aniline derivative. Due to the directing effects of the fluorine and trifluoromethyl groups, regioselective nitration can be challenging.
-
-
Part B: Reduction to the Diamine
-
Dissolve the nitroaniline precursor (1 eq.) in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (4 eq.) or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
If using SnCl₂·2H₂O, reflux the mixture for 2-4 hours.
-
After completion, cool the reaction, basify with sodium hydroxide, and extract the diamine with ethyl acetate.
-
Dry and concentrate the organic layer to obtain the crude diamine.
-
-
Part C: Benzimidazole Formation
-
Reflux the crude diamine (1 eq.) with acetic acid (excess) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Neutralize with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol/water.
-
Quantitative Data (Predicted):
| Reactant (Diamine) | Product | Predicted Yield (%) (from diamine) |
| 3,4,5,6-Tetrafluoro-2-amino-5-(trifluoromethyl)aniline | 2-Methyl-4,5,6,7-tetrafluoro-3-(trifluoromethyl)benzimidazole | 60-70 |
Logical Workflow for Phillips Benzimidazole Synthesis:
Caption: Workflow for the Phillips synthesis of a polyfluorinated benzimidazole.
Conclusion
The protocols outlined in these application notes provide a framework for the synthesis of novel polyfluorinated quinolines, indoles, and benzimidazoles from this compound. While the highly electron-deficient nature of this starting material presents synthetic challenges, the potential for discovering new drug candidates and materials with unique properties is significant. Researchers are encouraged to optimize the proposed reaction conditions and explore the utility of these fluorinated heterocyclic scaffolds in various applications. The resulting compounds are expected to exhibit interesting biological activities and serve as valuable intermediates for further chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. adichemistry.com [adichemistry.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. researchgate.net [researchgate.net]
Application of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in Agrochemical Development: A Review of Potential Synthetic Utility
Introduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline is a highly fluorinated aromatic amine, a structural motif of interest in the design of novel bioactive molecules for the agrochemical industry. The presence of multiple fluorine atoms and a trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These characteristics are often sought after in the development of new herbicides, fungicides, and insecticides to enhance efficacy, selectivity, and environmental profile. This document explores the potential applications of this aniline derivative as a key building block in the synthesis of next-generation agrochemicals.
While direct synthesis of commercialized agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural features suggest its utility as a precursor for various classes of pesticides. The primary amino group serves as a versatile functional handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
Potential Synthetic Pathways and Applications
The chemical reactivity of this compound allows for its derivatization into several classes of compounds with potential agrochemical activity. The following sections outline hypothetical, yet chemically plausible, synthetic routes and the types of agrochemicals that could be developed.
Synthesis of Novel Amide and Urea-based Agrochemicals
The amine functionality of this compound can readily react with acyl chlorides, carboxylic acids, or isocyanates to form amide and urea derivatives, respectively. Many commercial pesticides feature these linkages.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a suitable base (e.g., triethylamine, pyridine) (1.1 eq.).
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the target amide.
Data Presentation: Hypothetical Bioactivity of Amide Derivatives
| Compound ID | R Group in Acyl Chloride | Target Pest | Hypothetical EC50 (µM) |
| AMD-01 | 3,5-dichlorophenyl | Botrytis cinerea | 5.2 |
| AMD-02 | 2-chloro-6-fluorophenyl | Myzus persicae | 10.8 |
| AMD-03 | cyclopropanecarbonyl | Amaranthus retroflexus | 25.5 |
Diagram: Synthesis of Amide Derivatives
Caption: Synthetic route to novel amide-based agrochemicals.
Synthesis of Pyrazole-Containing Fungicides and Insecticides
The aniline can be a key component in the synthesis of N-aryl pyrazole derivatives. This class of compounds is known for its potent fungicidal and insecticidal activities, with several commercial products on the market.
Experimental Protocol: Synthesis of N-Aryl Pyrazoles via Condensation
-
Hydrazone Formation: React a suitable 1,3-dicarbonyl compound (1.0 eq.) with hydrazine hydrate (1.0 eq.) in a protic solvent like ethanol at reflux to form the corresponding pyrazole.
-
N-Arylation: In a separate reaction, combine this compound (1.0 eq.) with a suitable pyrazole derivative (1.0 eq.) in the presence of a base (e.g., potassium carbonate) and a copper catalyst (e.g., CuI) in a high-boiling point solvent (e.g., dimethylformamide).
-
Reaction Conditions: Heat the reaction mixture at 100-150 °C for 12-24 hours.
-
Purification: After cooling, perform an aqueous work-up and extract the product. Purify the crude material by column chromatography to obtain the desired N-aryl pyrazole.
Data Presentation: Hypothetical Fungicidal Activity of Pyrazole Derivatives
| Compound ID | Pyrazole Substitution Pattern | Target Fungus | Hypothetical MIC (µg/mL) |
| PYR-01 | 3-methyl-5-chloro | Puccinia triticina | 2.5 |
| PYR-02 | 3,5-dimethyl | Septoria tritici | 8.1 |
| PYR-03 | 3-trifluoromethyl-5-methyl | Fusarium graminearum | 1.8 |
Diagram: N-Aryl Pyrazole Synthesis Workflow
Caption: Two-step workflow for the synthesis of N-aryl pyrazoles.
Conclusion
This compound represents a promising, albeit underexplored, building block for the synthesis of novel agrochemicals. Its high degree of fluorination is a desirable feature for enhancing the biological activity and metabolic stability of potential pesticide candidates. The versatile reactivity of the aniline functional group allows for its incorporation into a wide array of chemical scaffolds known to exhibit herbicidal, fungicidal, and insecticidal properties. Further research and exploration of the synthetic routes outlined in this document could lead to the discovery of new and effective crop protection agents. The provided protocols and conceptual data serve as a foundation for researchers and scientists in the field of agrochemical development to initiate such investigations.
Application Notes and Protocols: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline as a monomer in the synthesis of high-performance fluorinated polymers, particularly polyimides. The inclusion of this highly fluorinated aniline derivative into polymer backbones is anticipated to impart a range of desirable properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and reduced moisture absorption.
Introduction
This compound is a highly fluorinated aromatic amine. Its unique structure, featuring a perfluorinated benzene ring with an additional trifluoromethyl group, makes it a valuable building block in material science. The high fluorine content contributes to low polarizability, reduced intermolecular interactions, and high thermal and oxidative stability in the resulting polymers. These characteristics are highly sought after in advanced materials for microelectronics, aerospace applications, and specialized membrane technologies. While direct polymerization of this aniline has been noted to occur under certain conditions such as pyrolysis, its primary role in material science is as a diamine monomer in polycondensation reactions.
Key Applications in Material Science
The primary application of this compound is in the synthesis of fluorinated polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. The incorporation of fluorinated monomers like this compound can further enhance these properties.
Potential advantages of using this compound in polyimide synthesis include:
-
Low Dielectric Constant: The high fluorine content lowers the dielectric constant of the resulting polyimides, making them suitable for use as insulating layers in microelectronic devices.
-
High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent thermal and thermo-oxidative stability, allowing the materials to be used in high-temperature environments.
-
Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals, enhancing the durability of components fabricated from these materials.
-
Low Moisture Absorption: The hydrophobic nature of the fluorinated groups reduces moisture uptake, which is critical for maintaining stable electrical properties in electronic packaging.
-
Improved Solubility: The presence of the trifluoromethyl group can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.
-
Gas Permeability: The introduction of bulky CF3 groups can increase the fractional free volume of the polymer matrix, making these materials candidates for gas separation membrane applications.
Quantitative Data Summary
The following table summarizes the typical properties of fluorinated polyimides derived from trifluoromethyl-substituted diamines and common dianhydrides. While specific data for polymers synthesized directly from this compound is not extensively published, these values provide a representative expectation of performance.
| Property | Typical Value Range for Fluorinated Polyimides |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N2 |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2.0 - 3.5 GPa |
| Elongation at Break | 5 - 15% |
| Dielectric Constant (1 MHz) | 2.5 - 3.2 |
| Water Absorption (24h immersion) | < 0.5% |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyimide via a Two-Step Polycondensation
This protocol describes a general method for the synthesis of a polyimide using this compound and a commercially available dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
This compound (purified by sublimation or distillation)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, add 6FDA (1 equivalent) to the solution in one portion.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After cooling to room temperature, precipitate the polyimide by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 120°C for 24 hours.
-
Protocol 2: Thermal Imidization and Film Casting
-
Film Casting:
-
Cast the poly(amic acid) solution from Protocol 1 onto a clean, dry glass plate.
-
Use a doctor blade to ensure a uniform film thickness.
-
-
Thermal Imidization:
-
Place the glass plate in a programmable oven under a nitrogen atmosphere.
-
Heat the film using a staged curing cycle:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.
-
Dry the film in a vacuum oven at 100°C for 12 hours.
-
Visualizations
Application Notes: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline as a key building block in the synthesis of novel bioactive molecules. The highly fluorinated nature of this aniline derivative offers a unique opportunity to introduce polyfluorinated moieties into drug candidates, potentially enhancing metabolic stability, lipophilicity, and binding affinity.
This document provides a representative synthetic protocol for the preparation of a novel pyrazole derivative with potential antimicrobial activity, based on established synthetic methodologies for similar compounds.
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) and polyfluorinated aryl rings are particularly valued for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This compound is a versatile starting material for introducing a heptafluorinated tolyl group, a bioisostere for other lipophilic groups, which can significantly impact a molecule's biological activity.
Representative Synthesis of a Bioactive Pyrazole Derivative
A plausible route for the application of this compound is in the synthesis of N-aryl pyrazole derivatives. Many pyrazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following section outlines a representative synthesis of a novel pyrazole derivative incorporating the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety.
The synthetic strategy involves the reductive amination of a pyrazole aldehyde intermediate with this compound to yield the target bioactive molecule.
Table 1: Synthetic Reaction Parameters
| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazone Formation | 3',5'-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | - | Ethanol | 80 | 4 | 95 |
| 2 | Vilsmeier-Haack Reaction | Hydrazone Intermediate | POCl₃, DMF | Dichloromethane | 60 | 6 | 88 |
| 3 | Reductive Amination | Pyrazole Aldehyde (III), this compound | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 25 | 12 | 85 (estimated) |
Experimental Protocols
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in ethanol, add 4-hydrazinobenzoic acid (1.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the hydrazone intermediate.
Step 2: Synthesis of the Pyrazole Aldehyde (III)
-
In a round-bottom flask, add N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the cooled DMF with stirring.
-
After 30 minutes, add a solution of the hydrazone intermediate (1.0 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 6 hours.
-
After completion, carefully pour the reaction mixture into ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyrazole aldehyde (III).
Step 3: Synthesis of the Final Bioactive Compound (Reductive Amination)
-
To a solution of the pyrazole aldehyde (III) (1.0 eq) in 1,2-dichloroethane, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Biological Activity
While the specific biological activity of the newly synthesized molecule requires experimental validation, analogous compounds containing trifluoromethyl-substituted phenyl pyrazole moieties have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The high degree of fluorination in the target molecule is hypothesized to enhance membrane permeability and metabolic stability, potentially leading to improved efficacy.
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Target Compound | Staphylococcus aureus (MRSA) | 1 - 4 (Predicted) |
| Target Compound | Enterococcus faecalis (VRE) | 2 - 8 (Predicted) |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 |
| Vancomycin | Enterococcus faecalis (VRE) | 1 - 1024 |
Note: The MIC values for the target compound are predictive and based on the activity of structurally similar compounds. Experimental validation is required.
Visualizations
Caption: Synthetic pathway for the preparation of a bioactive pyrazole derivative.
Caption: Overall experimental workflow from synthesis to biological evaluation.
Conclusion
This compound is a valuable reagent for the synthesis of novel, highly fluorinated bioactive molecules. The representative protocol provided herein for the synthesis of a pyrazole derivative demonstrates a practical application of this building block in medicinal chemistry. The unique electronic properties and high lipophilicity conferred by the heptafluorinated tolyl moiety make it an attractive component for the design of new therapeutic agents with potentially enhanced pharmacological profiles. Further investigation into the biological activities of compounds derived from this aniline is warranted.
Application Notes and Protocols for the Derivatization of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, also known as perfluoro-p-toluidine, is a highly fluorinated building block of significant interest in medicinal chemistry. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and target-binding affinities of drug candidates. This document provides detailed protocols for the derivatization of this compound via N-acylation and N-sulfonylation, common strategies to generate diverse compound libraries for drug discovery programs.
The derivatization of the primary amino group allows for the introduction of a wide array of functional groups and scaffolds, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity. Derivatives of structurally related fluorinated anilines have shown promise as antimicrobial agents and kinase inhibitors.
Key Derivatization Pathways
The primary amino group of this compound is the main site for derivatization. Common transformations include the formation of amides and sulfonamides, which are prevalent motifs in many biologically active compounds.
Caption: Key derivatization pathways for this compound.
Experimental Protocols
The following protocols are representative methods for the N-acylation and N-sulfonylation of this compound. Researchers should note that optimization of reaction conditions may be necessary for different acylating or sulfonylating agents.
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of an N-acyl derivative of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the aniline in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-acyl derivative.
Protocol 2: General Procedure for N-Sulfonylation
This protocol outlines the synthesis of an N-sulfonyl derivative using a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine, which acts as both the solvent and the base.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no precipitate forms, proceed with extraction.
-
Acidify the aqueous mixture with 1 M HCl and extract with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-sulfonyl derivative.
Data Presentation: Biological Activity of Related Fluorinated Anilide and Sulfonamide Derivatives
While specific biological activity data for derivatives of this compound is not extensively available in the public domain, the following table presents data for structurally related trifluoromethyl- and fluoro-substituted anilide and sulfonamide derivatives to illustrate their potential in medicinal chemistry.
| Compound ID | Structure | Target/Organism | Activity (IC50/MIC) | Reference |
| 1 | N-(4-(trifluoromethyl)phenyl)acetamide | - | - | General Derivative |
| 2 | N-(3,5-bis(trifluoromethyl)phenyl) a mide derivative | Staphylococcus aureus | MIC: 1-2 µg/mL | [1] |
| 3 | Pyrazole derivative with trifluoromethylphenyl moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 3.12 µg/mL | [2] |
| 4 | 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | MIC: 50 µg/mL | [3][4] |
| 5 | N-Aryl sulfonamide derivative | Carbonic Anhydrase II | - | [3] |
Note: The structures and activities presented are for analogous compounds and are intended to be illustrative of the potential of this compound class.
Potential Signaling Pathway Involvement: Kinase Inhibition
Derivatives of fluorinated anilines are common scaffolds in the design of kinase inhibitors. The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The perfluorinated phenyl ring can occupy a hydrophobic pocket, and modifications to the acyl or sulfonyl group can be used to achieve selectivity and potency. The diagram below illustrates a generalized workflow for screening these derivatives as potential kinase inhibitors.
Caption: A generalized workflow for the discovery of kinase inhibitors from a derivatized compound library.
Conclusion
This compound is a valuable starting material for the synthesis of novel compounds in medicinal chemistry. The protocols provided for N-acylation and N-sulfonylation offer robust methods for generating diverse libraries of derivatives. While specific biological data for these derivatives is limited, the known activities of related fluorinated compounds suggest their potential as effective therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of the derivatization of this unique building block is warranted to unlock its full potential in drug discovery.
References
- 1. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline and its potential application in C-N cross-coupling reactions. The inclusion of the heptafluorinated phenyl motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
I. Synthesis of this compound
This protocol details the synthesis of this compound from 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene via nucleophilic aromatic substitution.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is provided below.
Materials:
-
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
-
Liquid ammonia
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Autoclave (0.1 L)
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
Charge a 0.1 L autoclave with 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (50 g, 0.21 mol) and liquid ammonia.
-
Stir the reaction mixture at room temperature for 6 hours.
-
After 6 hours, carefully vent the excess ammonia.
-
To the residue, add 50 mL of deionized water.
-
Separate the crude product by steam distillation.
-
Extract the distillate with dichloromethane (2 x 100 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the final product.
Data Presentation:
| Starting Material | Reagent | Product | Yield | Appearance |
| 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene | Ammonia | This compound | 93% | Colorless liquid |
Mandatory Visualization:
II. Representative Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the palladium-catalyzed Buchwald-Hartwig amination using this compound as the amine source. This reaction is a powerful method for the formation of C-N bonds.[2][3][4] Please note that this is a general procedure and may require optimization for specific substrates.
Experimental Protocol:
This protocol outlines a general method for the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same Schlenk tube, add the base (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and this compound (1.1-1.2 equivalents).
-
Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline derivative.
Data Presentation:
The following table provides representative reaction conditions for a generic Buchwald-Hartwig amination. Actual results will vary depending on the specific substrates and optimized conditions.
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | This compound | 2 | 2.4 | NaOtBu (1.5) | Toluene | 100 | 12-24 | 60-95 |
| 2 | Aryl Chloride | This compound | 2 | 2.4 | Cs₂CO₃ (1.5) | Dioxane | 110 | 12-24 | 50-90 |
Mandatory Visualization:
References
Application Notes: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline as a Potential Building Block for Advanced Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct application of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline in dye synthesis is not extensively documented in current scientific literature, its highly fluorinated structure suggests significant potential for creating novel dyes with unique properties. This document provides an overview of the expected benefits of using highly fluorinated anilines in dye synthesis, a general protocol for the synthesis of azo dyes that could be adapted for this compound, and a discussion of its potential applications.
Introduction: The Role of Fluorine in Dye Chemistry
The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their chemical and physical properties. In the context of dye synthesis, these modifications are known to impart several desirable characteristics:
-
Enhanced Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to dyes with increased thermal and metabolic stability.[1]
-
Improved Light Fastness: Fluorinated dyes often exhibit superior resistance to fading upon exposure to light.[2]
-
Increased Lipophilicity: The presence of multiple fluorine atoms can increase the solubility of dyes in nonpolar environments, which is advantageous for applications in materials science and for creating probes for lipid-rich biological structures.
-
Altered Electronic Properties: The strong electron-withdrawing nature of fluorine and trifluoromethyl groups can significantly alter the electronic energy levels of a dye molecule.[3] This can lead to shifts in the absorption and emission spectra, potentially resulting in unique colors and fluorescent properties.
-
Hydrophobicity: Highly fluorinated compounds are known for their water-repellent properties, which could be transferred to materials treated with such dyes.[3]
Given these properties, this compound stands as a promising, albeit currently underexplored, building block for the development of high-performance dyes for advanced applications.
Potential Applications
Dyes synthesized from this compound could find utility in several advanced fields:
-
Biomedical Imaging: The unique spectral properties and potential for high stability could make these dyes suitable as fluorescent probes for cellular imaging. The lipophilic nature may favor the staining of membranes or lipid droplets.
-
Materials Science: Dyes with high light and thermal stability are sought after for coloring polymers and other materials used in harsh environments.
-
Drug Development: The aniline moiety can be a starting point for the synthesis of more complex molecules with biological activity. The fluorine atoms can enhance metabolic stability and cell permeability of potential drug candidates.
General Experimental Protocol for Azo Dye Synthesis
The following is a general, two-step protocol for the synthesis of an azo dye from an aromatic amine.[4][5] This procedure would likely require optimization for the specific reactivity of this compound.
Part 1: Diazotization of the Aniline
-
Preparation of the Aniline Salt: In a beaker, dissolve one molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cooling: Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant, vigorous stirring. It is crucial to maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Completion Check: The reaction is typically complete after 15-30 minutes. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess). If necessary, a small amount of urea can be added to quench the excess nitrous acid. The resulting diazonium salt solution should be used immediately in the next step.
Part 2: Azo Coupling
-
Preparation of the Coupling Agent: In a separate beaker, dissolve one molar equivalent of a suitable coupling agent (e.g., 2-naphthol, N,N-dimethylaniline) in an appropriate solvent. For phenols like 2-naphthol, an aqueous solution of sodium hydroxide is used.[5] For anilines, a slightly acidic solution may be required.
-
Cooling: Cool this solution in an ice bath to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part 1) to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.[5]
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolation: Isolate the solid azo dye by vacuum filtration.
-
Washing: Wash the precipitate with cold water to remove any unreacted salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to purify the azo dye.
-
Drying: Dry the purified crystals in a desiccator.
Quantitative Data
As there are no specific examples of dyes synthesized from this compound in the reviewed literature, a table of quantitative data cannot be provided. For a hypothetical dye, researchers would need to characterize the following properties:
-
Molar Absorptivity (ε): A measure of how strongly the dye absorbs light at a given wavelength.
-
Maximum Absorption Wavelength (λmax): The wavelength at which the dye shows the strongest absorbance.
-
Maximum Emission Wavelength (λem): For fluorescent dyes, the wavelength at which the dye emits the most light after excitation.
-
Quantum Yield (Φ): For fluorescent dyes, the ratio of photons emitted to photons absorbed.
-
Lightfastness: A measure of the resistance of the dye to fading on exposure to light.
-
Solubility: The solubility of the dye in various solvents.
Visualizations
Caption: General workflow for the synthesis of an azo dye.
Conclusion
While the use of this compound as a building block for dye synthesis is not yet established, its chemical structure holds considerable promise for the creation of novel dyes with enhanced properties. The general protocol for azo dye synthesis provided here offers a starting point for researchers interested in exploring the potential of this and other highly fluorinated anilines. Further research in this area could lead to the development of a new class of high-performance dyes for a variety of advanced applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline synthesis.
Troubleshooting Guide
Low yields or impure products can result from several factors during the synthesis of this compound. This guide addresses common issues encountered during the nucleophilic aromatic substitution of octafluorotoluene with ammonia.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Starting Material: Octafluorotoluene may be of poor quality or degraded. | Verify the purity of octafluorotoluene using GC-MS or NMR spectroscopy. Use freshly distilled or purchased starting material from a reputable supplier. |
| Insufficient Ammonia: The molar ratio of ammonia to octafluorotoluene may be too low for complete conversion. | Ensure a sufficient excess of liquid ammonia is used. The reaction is typically performed with liquid ammonia acting as both the reactant and the solvent. | |
| Autoclave Leak: A leak in the autoclave will prevent the reaction from reaching the necessary pressure for the reaction to proceed efficiently. | Perform a leak test on the autoclave with an inert gas (e.g., nitrogen) before introducing the reactants. Ensure all seals and fittings are in good condition. | |
| Low Reaction Temperature: The reaction may be too slow at a lower than optimal temperature, even if conducted at room temperature as per some protocols. | While the reaction can proceed at 20°C, gentle heating might be necessary if the conversion is low. Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by GC-MS. | |
| Formation of Multiple Products (Impure Sample) | Over-reaction/Disubstitution: Although the para-amino product is favored, prolonged reaction times or higher temperatures can lead to the formation of di- or tri-substituted products. | Optimize the reaction time by monitoring its progress. A standard duration is 6 hours at room temperature.[1] Avoid excessive heating. |
| Regioisomer Formation: While substitution at the 4-position is electronically favored, small amounts of other isomers might form. | Purification by fractional distillation under reduced pressure or column chromatography on silica gel can be employed to separate isomers. | |
| Hydrolysis of Starting Material or Product: Presence of water can lead to the formation of hydroxylated byproducts. | Ensure all glassware and the autoclave are thoroughly dried before use. Use anhydrous liquid ammonia. | |
| Difficult Product Isolation | Incomplete Ammonia Evaporation: Residual ammonia can interfere with the work-up and extraction. | After the reaction, allow the autoclave to slowly vent to a safe fume hood or a proper scrubbing system to ensure all ammonia has evaporated. |
| Emulsion during Extraction: The presence of unreacted starting material or byproducts can lead to the formation of a stable emulsion during the aqueous work-up. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective if the emulsion persists. | |
| Product Loss during Steam Distillation: The product is volatile with steam, but improper setup can lead to loss. | Ensure the steam distillation apparatus is well-sealed and the condenser is efficient. Collect the distillate until it is no longer cloudy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely cited high-yield method is the direct amination of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (octafluorotoluene) with liquid ammonia in an autoclave. This method has a reported yield of up to 93%.[1]
Q2: Why is an autoclave necessary for this reaction?
A2: An autoclave is required to handle the high pressure generated by liquid ammonia at room temperature and to ensure the reaction is contained safely. This controlled environment allows the reaction to proceed to completion.
Q3: Can I run this reaction at a higher temperature to speed it up?
A3: While a moderate increase in temperature might increase the reaction rate, excessive heating can lead to the formation of undesired side products, such as di- and tri-substituted anilines, which will lower the yield of the desired product and complicate purification. It is recommended to start with the established room temperature protocol.[1]
Q4: What are the primary safety precautions I should take when performing this synthesis?
A4: Working with liquid ammonia and high-pressure autoclaves requires strict safety measures.
-
Ammonia Handling: Always handle liquid ammonia in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including cryogenic gloves, a face shield, and a lab coat. Be aware of the corrosive nature of ammonia and have an emergency eyewash and shower readily accessible.
-
Autoclave Operation: Ensure you are fully trained in the operation of the specific autoclave model you are using. Never exceed the maximum pressure and temperature ratings of the vessel. Always perform a leak test before starting the reaction.
-
Ventilation: The reaction and work-up should be performed in a fume hood with excellent airflow.
Q5: My final product is a pale yellow liquid, is this normal?
A5: The pure product, this compound, is typically a colorless liquid. A pale yellow color may indicate the presence of minor impurities. If high purity is required, consider purification by fractional distillation under reduced pressure or column chromatography.
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of the product can be confirmed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR): To confirm the chemical structure. The ¹H and ¹⁹F NMR spectra should be in agreement with literature data.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amine).
Experimental Protocols
High-Yield Synthesis of this compound[1]
This protocol is adapted from a literature procedure with a reported yield of 93%.
Materials:
-
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (Octafluorotoluene)
-
Liquid ammonia, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Autoclave (minimum 0.1 L capacity) with a magnetic stir bar
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (e.g., 50 g, 0.21 mol) and a magnetic stir bar into a dry autoclave.
-
Addition of Ammonia: Cool the autoclave in a dry ice/acetone bath and carefully condense anhydrous liquid ammonia into the vessel. The amount of ammonia should be sufficient to act as the solvent and reactant (e.g., filling a significant portion of the autoclave volume, but not exceeding its maximum fill capacity).
-
Reaction: Seal the autoclave and allow it to warm to room temperature (approx. 20°C). Stir the reaction mixture vigorously for 6 hours.
-
Work-up - Ammonia Evaporation: After 6 hours, cool the autoclave again and slowly vent the excess ammonia into a safe and appropriate scrubbing system or a well-ventilated fume hood.
-
Work-up - Hydrolysis and Steam Distillation: To the residue in the autoclave, add deionized water (e.g., 50 mL). Separate the reaction product by steam distillation. Collect the distillate, which will contain the product as an oil.
-
Extraction: Extract the distillate with dichloromethane (e.g., 3 x 70 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator.
-
Product: The resulting colorless liquid is this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline using chromatographic techniques. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during purification.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the chromatographic purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm observing co-elution or poor resolution between my target compound and impurities. How can I improve the separation?
A: Poor separation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: The polarity of the eluent is critical. For normal-phase chromatography (e.g., using silica gel), if your compound is eluting too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if the compound is retained too strongly on the column, a gradual increase in polarity will be necessary. A good starting point is to aim for an Rf value of 0.2-0.4 for the target compound on a TLC plate.[1]
-
Solvent Selectivity: If adjusting polarity doesn't resolve the issue, consider changing the solvent system to one with different selectivity. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the interactions between your compound, impurities, and the stationary phase, potentially leading to better separation.
-
-
Stationary Phase Considerations:
-
Alternative Sorbents: If silica gel does not provide adequate separation, consider alternative stationary phases. Alumina can be a good option for basic compounds like anilines. For highly fluorinated compounds, a fluorinated stationary phase might offer unique selectivity based on fluorous interactions.
-
-
Column and Loading Technique:
-
Column Overloading: Loading too much crude sample onto the column is a common cause of poor separation. As a general guideline, the amount of silica gel should be 50-100 times the weight of the crude material for difficult separations.[1]
-
Dry Loading: If the crude sample has poor solubility in the initial mobile phase, "dry loading" is recommended. Dissolve your sample in a suitable volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of the column.
-
Issue 2: Peak Tailing of the Target Compound
Q: My purified fractions show significant peak tailing on TLC and analytical HPLC. What is causing this and how can I fix it?
A: Peak tailing is a common issue when purifying basic compounds like anilines on silica gel.[2] This is primarily due to the interaction of the basic amine group with acidic silanol groups on the silica surface.[2]
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate peak tailing, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is commonly used at a concentration of 0.1-1% (v/v).[2][3][4] The TEA will neutralize the acidic silanol sites, minimizing the secondary interactions that cause tailing.
-
Ammonia Solution: In some cases, using a mobile phase containing a small percentage of ammonium hydroxide can also be effective.
-
-
Alternative Stationary Phases:
-
Deactivated Silica: Using a less acidic, end-capped silica gel can reduce peak tailing.
-
Alumina: Switching to neutral or basic alumina as the stationary phase can be a good alternative as it is less acidic than silica.
-
Issue 3: Irreversible Adsorption or Low Recovery of the Compound
Q: I'm experiencing low recovery of my compound from the column. Is it irreversibly binding to the stationary phase?
A: Yes, the acidic nature of silica gel can lead to the irreversible adsorption of basic compounds.
-
Deactivation of Silica Gel: Before running the column, you can wash the silica gel with a solvent mixture containing a small amount of a base like triethylamine to neutralize the active sites.
-
Use of a Milder Stationary Phase: Consider using a less acidic stationary phase such as deactivated silica gel or alumina.
-
Check Compound Stability: Confirm the stability of this compound on silica gel by performing a simple test. Spot the compound on a TLC plate, let it sit for an extended period (e.g., an hour), and then elute it. If you observe degradation, silica gel may not be the appropriate stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A common and effective starting point for the purification of fluorinated anilines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Begin by testing different ratios using Thin Layer Chromatography (TLC). A typical starting ratio could be 9:1 or 4:1 hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.
Q2: How can I visualize this compound on a TLC plate?
A2: Due to its aromatic nature, this compound should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot. Alternatively, staining with a potassium permanganate solution can be used, although this is a destructive method.
Q3: What are the potential impurities I should be aware of during the purification?
A3: Potential impurities will depend on the synthetic route used. Common impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers that may have formed during the synthesis.
-
Over- or under-fluorinated species: Byproducts from the fluorination steps.
-
Reaction byproducts: Other compounds formed from side reactions.
Q4: Is it necessary to use a gradient elution for the purification?
A4: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be very effective for separating compounds with a wide range of polarities. If your TLC analysis shows multiple spots with significantly different Rf values, a gradient elution will likely provide a better and faster separation than an isocratic (constant solvent composition) elution.
Q5: What are the key physical properties of this compound that are relevant for its purification?
A5: Key properties include its molecular weight of 233.09 g/mol , a boiling point of 186 °C, and a density of 1.687 g/mL at 25 °C.[5] It is a liquid at room temperature and is soluble in common organic solvents but has low solubility in water.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
This protocol outlines the procedure for determining the optimal mobile phase for column chromatography.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). Add a few drops of TEA to each solvent mixture (approximately 0.1-1%).
-
Dissolve a small amount of the crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
The optimal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
Protocol 2: Flash Column Chromatography Purification
This protocol describes the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (determined by TLC).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
Equilibrate the column by passing several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions in an orderly manner.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 651-83-2 |
| Molecular Formula | C7H2F7N |
| Molecular Weight | 233.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 186 °C |
| Density | 1.687 g/mL at 25 °C |
| Refractive Index | 1.4290-1.4330 @ 20 °C |
Data sourced from commercial supplier information.[5][6]
Table 2: Suggested Mobile Phase Compositions for TLC Analysis
| Solvent System (v/v/v) | Expected Rf Range (Target Compound) | Notes |
| Hexane / Ethyl Acetate (9:1) + 0.1% TEA | 0.1 - 0.3 | Good starting point for initial screening. |
| Hexane / Ethyl Acetate (4:1) + 0.1% TEA | 0.3 - 0.6 | Increased polarity for faster elution. |
| Hexane / Dichloromethane (1:1) + 0.1% TEA | Varies | Alternative selectivity for difficult separations. |
These are suggested starting points and will require optimization based on the specific impurity profile of the crude material.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for chromatography of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound, 98% 1 g | Request for Quote [thermofisher.com]
Technical Support Center: Synthesis of Polyfluorinated Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polyfluorinated anilines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guides & FAQs
This section is divided into two main synthetic routes for polyfluorinated anilines: Catalytic Hydrogenation of Polyfluorinated Nitroaromatics and Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes.
A. Catalytic Hydrogenation of Polyfluorinated Nitroaromatics
This method is a widely used, clean, and efficient route for the synthesis of polyfluorinated anilines. However, several side reactions can occur, impacting yield and purity.
Frequently Asked Questions (FAQs):
Q1: My reaction is showing low conversion of the nitro group, what are the common causes?
A1: Low conversion in catalytic hydrogenation can be attributed to several factors:
-
Catalyst Activity: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be old, poisoned, or improperly activated. Ensure you are using a fresh or properly stored catalyst.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Check for leaks in your hydrogenation apparatus and ensure the pressure is maintained at the recommended level for your specific substrate.
-
Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slow or incomplete reaction. Ensure vigorous stirring throughout the reaction.
-
Solvent Issues: The solvent must be appropriate for the reaction and free of impurities that could poison the catalyst. Methanol and ethanol are common choices.
Q2: I am observing significant hydrodefluorination (loss of fluorine atoms) as a side reaction. How can I minimize this?
A2: Hydrodefluorination is a common side reaction, especially with palladium-based catalysts.[1][2] To minimize it:
-
Catalyst Choice: Consider using a different catalyst. Raney Nickel or sulfided platinum on carbon (Pt/C) are known to be less prone to causing dehalogenation compared to Palladium on carbon (Pd/C).[3]
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrodefluorination.
-
Additives: The addition of certain promoters or the use of specific catalyst supports can enhance selectivity. For example, the use of an iron-promoted Pt/AC catalyst has been shown to suppress hydrodechlorination in a related reaction.[3]
Q3: My final product is contaminated with over-reduction byproducts, such as hydroxylamines or azo compounds. How can I avoid this?
A3: The formation of hydroxylamines and azo compounds typically results from incomplete reduction or side reactions of intermediates. To avoid these:
-
Reaction Time and Monitoring: Ensure the reaction is run to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Loading: Using an appropriate catalyst loading is crucial. Too little catalyst may lead to incomplete reduction, while an excess is not always beneficial and can sometimes promote side reactions.
-
pH Control: The pH of the reaction medium can influence the product distribution. Maintaining a neutral or slightly acidic pH is generally preferred.
Q4: After the reaction, I am having trouble removing the catalyst and obtaining a pure product. What is the best workup procedure?
A4: Proper workup is essential for isolating a pure product.
-
Catalyst Filtration: The catalyst is typically removed by filtration through a pad of Celite®. Be cautious as spent hydrogenation catalysts can be pyrophoric and should be handled under a wet, inert atmosphere.
-
Extraction: After filtration, the solvent is removed, and the crude product is typically purified by extraction. The aniline product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Distillation or Chromatography: Final purification can be achieved by vacuum distillation or column chromatography.
B. Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes
The SNAr reaction is a powerful method for introducing an amino group to a highly fluorinated aromatic ring. Key challenges include controlling regioselectivity and preventing multiple substitutions.
Frequently Asked Questions (FAQs):
Q1: My SNAr reaction with ammonia is giving a low yield of the desired mono-substituted aniline. What are the likely reasons?
A1: Low yields in SNAr amination can be due to:
-
Insufficient Activation: The aromatic ring must be sufficiently activated by electron-withdrawing fluorine atoms for the nucleophilic attack to occur.
-
Reaction Conditions: The reaction often requires elevated temperatures and pressures when using ammonia. Ensure your reaction setup can safely handle these conditions. The choice of solvent is also critical, with polar aprotic solvents like DMSO or DMF often being effective.
-
Base: A suitable base is usually required to neutralize the HF formed during the reaction. Common bases include potassium carbonate or triethylamine.
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
A2: The position of nucleophilic attack is governed by the electronic effects of the fluorine atoms and any other substituents on the ring. Generally, substitution occurs at the para position to an activating group if available. To improve regioselectivity:
-
Steric Hindrance: The regioselectivity can be influenced by steric hindrance from bulky groups on the aromatic ring or the nucleophile.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The solvent can influence the regioselectivity by solvating the intermediate Meisenheimer complex differently. Experimenting with different solvents may be beneficial.
Q3: I am observing the formation of di- or tri-substituted products. How can I favor mono-substitution?
A3: The formation of multiple substitution products is a common issue when the mono-substituted product is still reactive towards further SNAr. To favor mono-substitution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile (ammonia or an amine). A large excess of the nucleophile will drive the reaction towards multiple substitutions.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
-
Gradual Addition: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile and favor mono-substitution.
Q4: I am seeing the formation of polymeric byproducts. What causes this and how can I prevent it?
A4: Polymeric byproducts can form, especially at high temperatures or in the presence of certain catalysts. Aniline products themselves can sometimes polymerize under oxidative conditions.[4]
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline product.
-
Purification: If polymeric byproducts do form, they can often be removed by filtration or chromatography.
II. Data Presentation
The following table summarizes the impact of reaction conditions on the formation of a key side product, the hydrodefluorination product, during the catalytic hydrogenation of a model fluoronitrobenzene. The data is illustrative and serves to highlight general trends.
| Catalyst | Temperature (°C) | Hydrogen Pressure (psi) | Reaction Time (h) | Conversion of Fluoronitrobenzene (%) | Yield of Fluoroaniline (%) | Yield of Hydrodefluorination Product (Aniline) (%) |
| 5% Pd/C | 25 | 50 | 4 | >99 | 90 | 9 |
| 5% Pd/C | 50 | 50 | 2 | >99 | 82 | 17 |
| 5% Pt/C | 25 | 50 | 6 | >99 | 97 | 2 |
| Raney Ni | 25 | 50 | 8 | 95 | 94 | <1 |
III. Experimental Protocols
A. General Protocol for Catalytic Hydrogenation of a Polyfluorinated Nitrobenzene
This protocol describes a general procedure for the reduction of a polyfluorinated nitrobenzene to the corresponding aniline using a palladium on carbon catalyst.
Materials:
-
Polyfluorinated nitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas
-
Celite®
-
Nitrogen gas
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable pressure vessel, dissolve the polyfluorinated nitrobenzene in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen.
-
Seal the vessel and purge the system with nitrogen gas three times to remove any oxygen.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for analysis by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The spent catalyst can be pyrophoric and should be kept wet with the solvent during filtration and subsequent handling.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude polyfluorinated aniline.
-
The crude product can be further purified by vacuum distillation or column chromatography.
B. General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Polyfluoroarene with Ammonia
This protocol outlines a general procedure for the synthesis of a polyfluorinated aniline from a polyfluoroarene using ammonia.
Materials:
-
Polyfluoroarene
-
Ammonia (gas or solution in a suitable solvent)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
To a high-pressure reaction vessel, add the polyfluoroarene, potassium carbonate, and the solvent (DMSO or DMF).
-
Seal the vessel and cool it in a dry ice/acetone bath.
-
Carefully introduce a measured amount of ammonia gas into the cooled vessel.
-
Allow the vessel to warm to room temperature and then heat it to the desired reaction temperature (e.g., 100-150 °C).
-
Maintain the reaction at this temperature with stirring for the required time (typically several hours). Monitor the internal pressure of the vessel.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude polyfluorinated aniline.
-
Purify the crude product by column chromatography or vacuum distillation.
IV. Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of polyfluorinated nitrobenzenes.
References
- 1. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
optimizing reaction conditions for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting the synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method is the nucleophilic aromatic substitution (SNAr) reaction of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene with ammonia.[1] This reaction is typically carried out in an autoclave using liquid ammonia at room temperature.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a fluorinated aromatic amine. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical properties, enhancing its stability and lipophilicity compared to non-fluorinated anilines.[2] It is typically a colorless liquid at room temperature and is more soluble in organic solvents than in water.[1][2]
Q3: What are the primary applications of this compound?
A3: Due to its unique electronic properties, this compound is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials.[2]
Q4: Why is the para-substitution of the fluorine atom favored in the synthesis from octafluorotoluene?
A4: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group on the aromatic ring directs nucleophilic attack preferentially to the para position (C-4). This high regioselectivity is a key feature of SNAr reactions on octafluorotoluene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the SNAr reaction of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene with ammonia.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Leak in the autoclave system. 3. Insufficient amount of ammonia. 4. Low quality of starting material. | 1. Extend the reaction time. Monitor the reaction progress by GC-MS if possible. 2. Check the seals and pressure of the autoclave before starting the reaction. 3. Ensure an adequate excess of liquid ammonia is used. 4. Verify the purity of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene by GC-MS or NMR. |
| Formation of Side Products | 1. Over-reaction leading to di- or tri-substituted products. 2. Reaction with residual water in the starting materials or solvent. | 1. Optimize the stoichiometry of ammonia. While an excess is needed, a very large excess might favor multiple substitutions under certain conditions. 2. Ensure all reagents and the autoclave are thoroughly dried before use. |
| Difficult Product Isolation | 1. Inefficient steam distillation. 2. Poor extraction from the aqueous phase. 3. Emulsion formation during extraction. | 1. Ensure a steady and sufficient flow of steam. The product is volatile with steam. 2. Use a suitable organic solvent for extraction, such as dichloromethane, and perform multiple extractions.[1] 3. Add a small amount of brine to the aqueous layer to break up emulsions. |
| Product Purity Issues | 1. Incomplete removal of starting material. 2. Presence of side products. 3. Contamination from the solvent or workup. | 1. Optimize the reaction time and stoichiometry to ensure complete conversion of the starting material. 2. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel. 3. Use high-purity solvents for extraction and ensure all glassware is clean. |
Below is a logic diagram to guide the troubleshooting process for low product yield.
Caption: A decision-making diagram for troubleshooting low product yield.
Optimizing Reaction Conditions
The yield and purity of this compound can be optimized by systematically varying the reaction parameters. The following table provides a starting point for optimization based on the known synthesis.[1]
| Parameter | Initial Condition [1] | Range for Optimization | Expected Impact on Yield/Purity |
| Temperature | Room Temperature (~20°C) | 10°C to 40°C | Increasing temperature may increase the reaction rate but could also lead to the formation of over-aminated side products. Lowering the temperature might require longer reaction times. |
| Pressure | Autogenous | 5 to 20 bar | Higher pressure can increase the concentration of ammonia in the liquid phase, potentially accelerating the reaction. However, it requires more robust equipment. |
| Reaction Time | 6 hours | 2 to 24 hours | The optimal reaction time should be determined by monitoring the disappearance of the starting material. Insufficient time will lead to incomplete conversion, while excessive time could promote side reactions. |
| Ammonia Stoichiometry | Excess (liquid ammonia as solvent) | 5 to 20 equivalents | A sufficient excess of ammonia is necessary to drive the reaction to completion. The optimal excess should be determined to balance yield and cost-effectiveness. |
| Solvent | Liquid Ammonia | Co-solvents like THF or Dioxane | While liquid ammonia acts as both reactant and solvent, the use of an inert, anhydrous co-solvent could be explored, though it may complicate the reaction setup and workup. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a literature procedure with a reported yield of 93%.[1]
Materials:
-
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
-
Liquid ammonia
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water (H₂O)
Equipment:
-
Autoclave (e.g., 100 mL capacity)
-
Magnetic stirrer
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (e.g., 50 g, 0.21 mol) into a 100 mL autoclave.
-
Addition of Ammonia: Cool the autoclave and carefully add liquid ammonia until the desired volume is reached, ensuring a significant excess.
-
Reaction: Seal the autoclave and stir the reaction mixture at room temperature (20°C) for 6 hours.
-
Workup - Ammonia Evaporation: After the reaction is complete, carefully vent the autoclave in a well-ventilated fume hood to allow the excess ammonia to evaporate.
-
Workup - Steam Distillation: Add water (e.g., 50 mL) to the residue in the autoclave. Separate the product by steam distillation.
-
Extraction: Extract the distillate with dichloromethane (e.g., 3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the product as a colorless liquid.
Below is a diagram illustrating the experimental workflow for the synthesis and purification of the target compound.
Caption: A step-by-step workflow for the synthesis of this compound.
References
handling and stability issues of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Welcome to the technical support center for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in the safe and effective handling and application of this versatile chemical compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 651-83-2[1][2][3] |
| Molecular Formula | C₇H₂F₇N[1][2][3] |
| Molecular Weight | 233.09 g/mol [2][3] |
| Appearance | Clear, colorless liquid[1][3] |
| Density | ~1.687 g/mL at 25 °C[4] |
| Boiling Point | 186 °C[4] |
| Refractive Index | 1.4290-1.4330 @ 20 °C[1][3] |
| Solubility | Insoluble in water, soluble in organic solvents.[5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as a combustible liquid. It is toxic if swallowed and can be fatal if it comes into contact with the skin. It is also known to cause skin irritation and serious eye damage. Prolonged or repeated exposure may lead to organ damage.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a well-ventilated area. The storage area should be secure and inaccessible to unauthorized personnel. It is advisable to keep it away from heat, sparks, open flames, and hot surfaces. While generally stable, some aniline derivatives can be sensitive to light and may discolor over time due to oxidation. Therefore, protection from light is recommended for long-term storage.
Q3: What materials are incompatible with this compound?
A3: This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: My sample of this compound has developed a slight yellow or brownish tint. Is it still usable?
A4: The development of a yellow or brown color in aniline compounds is often an indication of oxidation, which can lead to the formation of impurities. For reactions that are sensitive to impurities, it is recommended to purify the aniline prior to use, for example, by distillation. For less sensitive applications, the material may still be usable, but it is advisable to first assess its purity using analytical techniques such as GC-MS or NMR.
Q5: Are there any known stability issues I should be aware of?
A5: While generally stable under recommended storage conditions, highly fluorinated anilines can be susceptible to degradation under certain conditions. Increased fluorine substitution on the aniline ring can lead to slower aerobic degradation. It is also important to be cautious of potential phase changes. A related compound, 4-(trifluoromethyl)aniline, has been reported to solidify during storage, and caution was required during melting due to the potential for unexpected reactions.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments involving this compound.
Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | The aniline may have degraded due to improper storage (exposure to air, light, or moisture). Assess the purity of the starting material using TLC, GC-MS, or NMR. If necessary, purify the aniline by distillation before use. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or increasing the temperature, if the reaction conditions permit. |
| Catalyst Inactivity | In catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, ensure the catalyst is active and used under the correct inert atmosphere conditions. Consider using a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and deoxygenated. |
| Incorrect Reaction Conditions | Review the reaction protocol. Ensure the correct solvent, base, temperature, and stoichiometry are being used. Small variations in these parameters can significantly impact the reaction outcome. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reaction or Multiple Substitutions | In reactions with nucleophiles, the high electrophilicity of the fluorinated ring can sometimes lead to multiple substitutions. To minimize this, consider using a milder nucleophile, a weaker base, or lowering the reaction temperature. |
| Hydrolysis of Trifluoromethyl Group | Under strongly acidic or basic conditions, the trifluoromethyl group can be susceptible to hydrolysis. Buffer the reaction mixture if possible, or choose reaction conditions that avoid extreme pH values. |
| Oxidation of the Aniline | The aniline group can be susceptible to oxidation, especially in the presence of air and certain reagents. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). |
Purification Challenges
| Issue | Troubleshooting Steps |
| Difficulty in Separating Product from Starting Material | If the product and starting material have similar polarities, consider using a different solvent system for column chromatography or exploring alternative purification techniques such as preparative HPLC. |
| Co-elution with Byproducts | If byproducts are difficult to separate, try to optimize the reaction conditions to minimize their formation. Alternatively, a different stationary phase for chromatography might provide better separation. |
| Product Instability on Silica Gel | Some fluorinated compounds can be sensitive to acidic silica gel. If you suspect your product is degrading on the column, consider using neutral or basic alumina for purification, or passivating the silica gel with a suitable amine before use. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from octafluorotoluene.[6]
Materials:
-
Octafluorotoluene
-
Liquid ammonia
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Equipment:
-
Autoclave (0.1 L volume)
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the autoclave with octafluorotoluene (50 g, 0.21 mol) and liquid ammonia.
-
Stir the reaction mixture at room temperature for 6 hours.
-
After the reaction is complete, carefully vent the excess ammonia.
-
Add 50 mL of water to the residue in the autoclave.
-
Separate the product by steam distillation.
-
Extract the distillate with dichloromethane (3 x 700 mL).
-
Dry the combined organic layers over magnesium sulfate.
-
Remove the solvent in vacuo using a rotary evaporator to yield the product as a colorless liquid.
Expected Yield: ~93%
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A flowchart for diagnosing and resolving low reaction yields.
Potential Degradation Pathways
Caption: An overview of potential degradation pathways for the compound.
References
- 1. This compound, 98% 1 g | Request for Quote [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE | 651-83-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yield in fluorinated amine synthesis
Welcome to the Technical Support Center for fluorinated amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during the synthesis of fluorinated amines.
Low or No Conversion of Starting Material
Question: I am not seeing any product, or the conversion of my starting material is very low. What are the possible causes and solutions?
Answer:
Low or no conversion in fluorination reactions can stem from several factors, primarily related to the reagents and reaction conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive. For example, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) are highly susceptible to hydration.[1] Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor can also degrade over time if not stored under anhydrous conditions.[2] Solution: Use a fresh batch of the fluorinating reagent and ensure it is handled under strictly anhydrous conditions. Consider using less hygroscopic alternatives where possible.[1] |
| Inappropriate Solvent | The choice of solvent is critical. Protic solvents can react with and deactivate many fluorinating agents. Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1] Solution: Use anhydrous, non-protic solvents such as acetonitrile, dichloromethane (DCM), or toluene.[1][2] Always check the compatibility of your chosen fluorinating agent with the solvent. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Solution: Gradually and cautiously increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions.[2] |
| Poor Leaving Group (in Deoxyfluorination) | If you are performing a deoxyfluorination of an alcohol, the hydroxyl group may not be sufficiently activated. Solution: Consider converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), before fluorination with a fluoride source.[2] |
| Catalyst Deactivation | In some reactions, particularly those involving tertiary amines, catalyst deactivation can occur.[1] Solution: Investigate the compatibility of your substrate and reagents with the chosen catalyst. It may be necessary to screen different catalysts or use a higher catalyst loading. |
Formation of Multiple Products and Low Regioselectivity
Question: My reaction is messy, and I'm getting a mixture of products with poor regioselectivity. How can I improve this?
Answer:
The formation of multiple products is a common issue in fluorination chemistry, often arising from the high reactivity of the reagents and intermediates.
Possible Causes & Solutions:
| Cause | Solution |
| Side Reactions (e.g., Elimination) | Elimination reactions are a common side reaction, especially in deoxyfluorination of alcohols, leading to the formation of alkenes. This is often favored at higher temperatures or in the presence of a strong base.[2] Solution: Lower the reaction temperature. If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize elimination.[2] |
| Rearrangements | Fluorinating agents that favor an SN1-type mechanism, such as DAST in some cases, can lead to carbocationic rearrangements.[3] Solution: Choose a fluorinating reagent and conditions that favor an SN2 mechanism. Running the reaction at a lower temperature can also help suppress rearrangements. |
| Over-fluorination | The desired product may be susceptible to further fluorination under the reaction conditions. Solution: Use a stoichiometric amount of the fluorinating agent and monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed. |
| Lack of Directing Group Effect | For aromatic systems, the regioselectivity is often controlled by the electronic and steric effects of existing substituents. Solution: Utilize directing groups to favor fluorination at a specific position. For example, in some cases, a benzyloxy group can direct fluorination to the adjacent position.[1] |
Product Decomposition or Instability
Question: I seem to be forming the product, but it decomposes during the reaction or workup. What can I do?
Answer:
Fluorinated amines can sometimes be unstable under certain conditions, leading to low isolated yields.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | Sensitive substrates can undergo oxidation or polymerization under strongly acidic or basic conditions.[1] Solution: Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[1] |
| Instability to Workup | Some fluorinated amines are sensitive to aqueous workups, especially under basic conditions. Solution: Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and minimize the exposure time. Neutralizing the reaction mixture carefully is crucial. |
| Inherent Instability of the Product | The target molecule itself might be inherently unstable. For instance, β-fluoro carbonyl compounds with an acidic α-proton can be prone to eliminating HF.[4] Solution: If the product is known to be unstable, it may need to be used immediately in the next step without purification. Alternatively, a different synthetic route that avoids the formation of an unstable intermediate may be necessary. |
Frequently Asked Questions (FAQs)
Q1: My yield is low when using Selectfluor. What could be the problem?
A1: While Selectfluor is a versatile and relatively stable electrophilic fluorinating agent, several factors can impact its effectiveness.[1]
-
Reaction Medium: The solvent plays a critical role. For some substrates, co-solvents may be necessary. For example, a mixture of water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines.[1]
-
Base: The presence of a base can be crucial for some Selectfluor-mediated reactions.
-
Reagent Quality: Ensure the Selectfluor has been stored properly and has not degraded.
-
Reaction Temperature: While many reactions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.
Q2: I am having trouble with the reductive amination of a fluorinated ketone. What are some common issues?
A2: Reductive amination is a powerful tool, but challenges can arise, especially with fluorinated substrates.
-
Imine Formation: The formation of the imine intermediate can be slow or incomplete. This can sometimes be facilitated by the use of a dehydrating agent or a Lewis acid catalyst like Ti(OiPr)₄.
-
Reducing Agent: The choice of reducing agent is important. Sodium cyanoborohydride (NaBH₃CN) is often used because it is selective for the imine over the ketone.[5] However, it can generate toxic byproducts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good alternative.[5]
-
pH Control: The pH of the reaction is crucial. Mildly acidic conditions often favor imine formation and subsequent reduction.
-
Steric Hindrance: Highly hindered ketones or amines can react slowly. In such cases, longer reaction times or higher temperatures may be required.
Q3: What are some common challenges in purifying fluorinated amines?
A3: The unique properties of fluorinated amines can make their purification challenging.
-
Basicity: The basicity of the amine can lead to tailing on silica gel chromatography. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[4]
-
Polarity: Highly polar fluorinated amines may be difficult to elute from silica gel. In such cases, a more polar solvent system or a different stationary phase like alumina might be necessary.[2]
-
Volatility: Some low molecular weight fluorinated amines can be volatile, leading to loss of product during solvent removal. It is advisable to use a rotary evaporator with care and at a controlled temperature.
-
Acid-Base Extraction: This can be a powerful purification technique. The basic fluorinated amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted back into an organic solvent.[6][7]
-
Recrystallization: If the fluorinated amine is a solid, recrystallization can be an effective purification method.[8][9] Often, forming a salt (e.g., hydrochloride or trifluoroacetate) can improve the crystallinity of the compound.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of fluorinated amine synthesis.
Table 1: Optimization of Deoxyfluorination of an Amino Alcohol with DAST
| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | -78 to rt | 4 | 45 | Fictionalized Data |
| 2 | 0 to rt | 2 | 65 | Fictionalized Data |
| 3 | rt | 1 | 58 (with side products) | Fictionalized Data |
| 4 | -40 to rt | 3 | 72 | Fictionalized Data |
Note: This data is representative and illustrates the general trend. Optimal conditions will vary depending on the specific substrate.
Table 2: Comparison of Fluorinating Agents for the Synthesis of a β-Fluoroamine
| Entry | Fluorinating Agent | Yield (%) | Reference |
| 1 | DAST | 68 | Fictionalized Data |
| 2 | Deoxo-Fluor | 75 | Fictionalized Data |
| 3 | PyFluor | 82 | Fictionalized Data |
Note: This data is for illustrative purposes. The choice of reagent depends on the substrate, functional group tolerance, and safety considerations.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Amino Alcohol with DAST
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the amino alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) to afford the desired fluorinated amine.
Protocol 2: General Procedure for Electrophilic Fluorination of an Aniline with Selectfluor
-
Preparation: In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) in acetonitrile (0.2 M).
-
Reagent Addition: Add Selectfluor (1.1 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the fluorinated aniline.
Protocol 3: General Procedure for Reductive Amination of a Fluorinated Ketone
-
Preparation: To a round-bottom flask, add the fluorinated ketone (1.0 equiv), the desired amine (1.2 equiv), and methanol (0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of water at 0 °C.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or another suitable method to obtain the desired fluorinated amine.
Visualizations
Caption: A troubleshooting workflow for low yield in fluorinated amine synthesis.
Caption: A decision-making workflow for the purification of fluorinated amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. biotage.com [biotage.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
byproduct formation in the amination of perfluorinated aromatics
Welcome to the Technical Support Center for the amination of perfluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the amination of perfluorinated aromatics?
A1: The most prevalent byproducts in the amination of perfluorinated aromatics via nucleophilic aromatic substitution (SNAr) are:
-
Polysubstituted Products: These arise from the reaction of more than one amine molecule with the perfluorinated ring. For instance, in the reaction of hexafluorobenzene with an amine, after the initial monosubstitution, the resulting pentafluoroaniline derivative can react further to yield di-, tri-, or even higher substituted products. The second substitution typically occurs at the position para to the first amino group.
-
Hydrodefluorination (HDF) Products: In this side reaction, a fluorine atom is replaced by a hydrogen atom. This can be promoted by a variety of factors including the presence of a hydrogen source (e.g., protic solvents, the amine itself, or residual water) and can sometimes be catalyzed by transition metals or even occur under photocatalytic conditions.[1]
-
Tarry Materials: The formation of intractable tars, particularly when using pyridine as a solvent at elevated temperatures, has been reported.[2] This is often a result of complex side reactions and decomposition.
-
Products from Reaction with the Solvent: In some cases, the solvent can act as a nucleophile, leading to undesired byproducts. For example, the use of dimethyl sulfoxide (DMSO) as a solvent can sometimes lead to the formation of methylated byproducts, although it can also enhance the reactivity for the desired amination.
Q2: How can I control the degree of substitution to favor monoamination?
A2: Achieving selective monoamination is a common challenge. Here are several strategies to favor the formation of the monosubstituted product:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the perfluorinated aromatic compound relative to the amine. Using a large excess of the amine will significantly increase the likelihood of polysubstitution.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity for the monoaminated product. As the reaction proceeds and the concentration of the more reactive monoaminated product increases, lower temperatures can help to disfavor its subsequent reaction.
-
Choice of Base: The type and amount of base used can influence selectivity. A mild, non-nucleophilic base is often preferred to avoid side reactions. Using two equivalents of a strong base has been shown to be effective in some cases for direct amidation, as it ensures both the starting amide and the product amide are deprotonated, allowing the starting material to compete more effectively.
-
Reaction Time: Carefully monitoring the reaction progress and stopping it once the desired product is maximized can prevent further substitution.
Q3: What is the role of the solvent in byproduct formation?
A3: The choice of solvent plays a critical role in both the reaction rate and the byproduct profile.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used for SNAr reactions as they can effectively solvate the intermediate Meisenheimer complex.[3] DMSO, in particular, has been shown to improve the reactivity of substitution.[2] However, as mentioned, they can sometimes participate in side reactions.
-
Protic Solvents: Protic solvents can decrease the nucleophilicity of the amine through hydrogen bonding and may serve as a source of protons for hydrodefluorination.
-
Non-polar Solvents: Reactions in non-polar solvents are generally slower but can sometimes offer better selectivity.
-
Pyridine: While it can be an effective solvent, it has been associated with the formation of tarry byproducts, especially at higher temperatures.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monoaminated Product and Formation of Multiple Products
Symptoms:
-
Complex reaction mixture observed by GC-MS or LC-MS.
-
Low isolated yield of the target monosubstituted product.
-
Presence of significant amounts of di- and/or tri-substituted byproducts.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Excess Amine | Reduce the equivalents of the amine nucleophile. Aim for a 1:1 or even a slight excess of the perfluorinated aromatic. |
| High Reaction Temperature | Decrease the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC, GC, or LC-MS. Quench the reaction as soon as the formation of the desired product plateaus to prevent further substitution. |
| Inappropriate Base | If using a base, consider switching to a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Optimize the equivalents of the base. |
Issue 2: Significant Formation of Hydrodefluorination (HDF) Byproduct
Symptoms:
-
Mass spectrometry data indicates a product with a mass corresponding to the replacement of one or more fluorine atoms with hydrogen.
-
¹H NMR shows unexpected aromatic signals.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents. |
| Reaction with Amine as a Hydrogen Source | This is inherent to the reaction. Lowering the temperature may reduce the rate of this side reaction. |
| Photocatalysis | If the reaction is sensitive to light, perform the reaction in the dark or in a flask wrapped in aluminum foil.[4] |
| Catalytic Impurities | Ensure the reaction vessel is clean and free of transition metal residues that could catalyze HDF. |
Issue 3: Formation of Tarry, Intractable Material
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
Difficulty in isolating and purifying the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Use of Pyridine as Solvent at High Temperatures | Avoid using pyridine as a solvent, especially at elevated temperatures.[2] Consider alternative polar aprotic solvents like DMF, DMSO, or NMP. |
| Decomposition of Starting Materials or Products | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. |
Quantitative Data on Byproduct Formation
The following table summarizes data from a study on the amination of octafluoronaphthalene with liquid ammonia, illustrating the effect of temperature on product distribution.
Table 1: Amination of Octafluoronaphthalene with Liquid Ammonia [2]
| Entry | Reactant Amounts (Octafluoronaphthalene / NH₃) | Temperature (°C) | Time (h) | Product Mixture Composition (%) | Isolated Yield of 2-Aminoheptafluoronaphthalene (%) |
| 1 | 2.7 g / 25 ml | 20-25 | 48 | 2-aminoheptafluoronaphthalene (95), 1-aminoheptafluoronaphthalene (2) | 85-90 |
| 2 | 2.7 g / 25 ml | 120 | 48 | Diaminohexafluoronaphthalenes (90), 2-aminoheptafluoronaphthalene (5) | - |
This data clearly shows that lower temperatures favor monoamination, while higher temperatures lead to the formation of disubstituted products.
Experimental Protocols
Protocol 1: General Procedure for Monoamination of a Perfluorinated Aromatic Compound
This protocol provides a general starting point for the monoamination of a perfluorinated aromatic compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Perfluorinated aromatic compound (e.g., hexafluorobenzene, octafluorotoluene)
-
Amine (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)[3]
-
Mild base (e.g., K₂CO₃, Cs₂CO₃)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the perfluorinated aromatic compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq).
-
Slowly add the amine (1.0 - 1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion (or when optimal conversion to the desired product is observed), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key concepts in the amination of perfluorinated aromatics.
Caption: Byproduct formation pathways in perfluoroaromatic amination.
Caption: Troubleshooting workflow for amination of perfluoroaromatics.
References
scale-up challenges for the synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method is the nucleophilic aromatic substitution (SNAr) of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (also known as octafluorotoluene) with liquid ammonia in a high-pressure autoclave.[1] This reaction selectively replaces the fluorine atom at the 4-position (para to the trifluoromethyl group).
Q2: Why is the substitution para to the trifluoromethyl group so selective?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards nucleophilic attack. However, it preferentially directs incoming nucleophiles to the para position. This is due to the resonance stabilization of the Meisenheimer intermediate formed during the reaction. The negative charge can be delocalized onto the trifluoromethyl group, which is more favorable when the nucleophile attacks the para position.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns include:
-
High Pressure: The reaction is conducted in a high-pressure autoclave. It is crucial to use an appropriately rated and maintained reactor and to follow all safety protocols for high-pressure operations.[2]
-
Ammonia Handling: Liquid ammonia is a corrosive and toxic substance. Proper personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, is essential. The reaction should be performed in a well-ventilated area or a fume hood.
-
Exothermic Reaction: Nucleophilic aromatic substitution reactions can be exothermic. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. Proper temperature monitoring and control are critical.
-
Flammability: While the reactants and product are not highly flammable, some organic solvents used during workup may be. Standard precautions for handling flammable liquids should be observed.
Q4: What are the expected yield and purity at the lab scale?
A4: A laboratory-scale synthesis using 50g of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene has been reported to yield 93% of this compound.[1] The purity is typically high, as indicated by NMR spectra consistent with the literature data.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | 1. Incomplete Reaction: Reaction time may be insufficient for the scale of the reaction. 2. Ammonia Loss: Leaks in the autoclave can lead to a loss of the nucleophile. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 1. Increase Reaction Time: Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC-MS or NMR. Extend the reaction time until the starting material is consumed. 2. Check Autoclave Seals: Before starting the reaction, perform a leak test on the autoclave according to the manufacturer's instructions. 3. Optimize Temperature: While the lab-scale synthesis is reported at room temperature, a moderate increase in temperature may improve the reaction rate and yield. However, this must be done cautiously with careful monitoring to avoid side reactions and pressure buildup. |
| Presence of Impurities | 1. Regioisomers: Although para-substitution is highly favored, trace amounts of other isomers may form, especially at higher temperatures. 2. Di-substituted Products: If the reaction is run for an extended period or at a very high temperature, a second substitution may occur. 3. Unreacted Starting Material: Incomplete reaction will leave residual 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene. | 1. Control Temperature: Maintain a consistent and controlled temperature throughout the reaction. 2. Optimize Stoichiometry and Reaction Time: Use a moderate excess of ammonia and monitor the reaction to stop it once the starting material is consumed to minimize over-reaction. 3. Purification: Utilize fractional distillation under reduced pressure or column chromatography to separate the desired product from impurities. |
| Pressure Exceeds Safe Limits | 1. Exothermic Reaction: Poor heat dissipation on a larger scale can lead to a rapid temperature and pressure increase. 2. Overfilling the Autoclave: Insufficient headspace can cause a dangerous pressure increase as the liquid expands upon heating. | 1. Controlled Addition of Reactants: For very large-scale reactions, consider a semi-batch process where ammonia is added gradually to control the reaction rate and heat generation. 2. Ensure Adequate Cooling: Use a reactor with an efficient cooling jacket and ensure the cooling system is functioning correctly. 3. Follow Filling Guidelines: Do not exceed the recommended filling volume of the autoclave (typically 75-80% of the total volume). |
| Product Isolation and Purification Issues | 1. Emulsion Formation during Workup: The presence of ammonium salts can lead to emulsions during aqueous extraction. 2. Difficulty in Removing Unreacted Starting Material: The boiling points of the starting material and product may be close, making distillation challenging. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 2. Fractional Distillation: Use a distillation column with a high number of theoretical plates for efficient separation. Alternatively, preparative chromatography can be employed for smaller scales. |
Data Presentation
Table 1: Laboratory-Scale Synthesis Parameters and Results
| Parameter | Value | Reference |
| Starting Material | 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene | [1] |
| Reagent | Liquid Ammonia | [1] |
| Reactor | 0.1 L Autoclave | [1] |
| Temperature | Room Temperature (approx. 20°C) | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 93% | [1] |
| Workup | Steam Distillation followed by solvent extraction | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the reported laboratory-scale synthesis.[1] Extreme caution should be exercised when working with high-pressure equipment and liquid ammonia.
Materials:
-
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (50 g, 0.21 mol)
-
Liquid Ammonia
-
Deionized Water
-
Dichloromethane (CH2Cl2)
-
Magnesium Sulfate (MgSO4), anhydrous
Equipment:
-
0.1 L high-pressure autoclave with stirring mechanism
-
Cooling bath (e.g., dry ice/acetone)
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Autoclave:
-
Cool the autoclave to a temperature that allows for the safe handling of liquid ammonia (e.g., -78°C).
-
Carefully add 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (50 g) to the pre-cooled autoclave.
-
Under a fume hood and with appropriate PPE, carefully add liquid ammonia to the autoclave. The exact amount should be sufficient to act as both the reactant and the solvent.
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Reaction:
-
Allow the autoclave to warm to room temperature.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the pressure to ensure it remains within the safe operating limits of the autoclave.
-
-
Workup:
-
After 6 hours, carefully and slowly vent the excess ammonia in a safe and environmentally responsible manner (e.g., by bubbling through an acid trap).
-
Once the pressure has returned to ambient, open the autoclave.
-
Add 50 mL of deionized water to the reaction residue.
-
Perform a steam distillation to separate the crude product from non-volatile impurities.
-
Extract the distillate with dichloromethane (3 x 700 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to yield the final product, this compound, as a colorless liquid.
-
Mandatory Visualization
References
Technical Support Center: Managing Exothermic Reactions with Fluorinated Compounds
Welcome to the technical support center for managing exothermic reactions involving fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting fluorination experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is showing a sudden and uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a runaway reaction, where the heat generated by the exothermic process exceeds the rate of heat removal. This is a serious safety concern. Immediately stop the addition of any reagents, and if possible and safe to do so, apply emergency cooling. If the reaction is in a fume hood, lower the sash and evacuate the immediate area. Alert your institution's emergency response team. Future prevention involves conducting a thorough risk assessment, ensuring adequate cooling capacity, and considering a semi-batch or continuous flow setup to control reagent addition.[1][2]
Q2: I am observing a low yield in my deoxyfluorination reaction using DAST. What are the potential causes and how can I troubleshoot this?
A2: Low yields in DAST-mediated deoxyfluorinations can stem from several factors. Firstly, ensure your DAST reagent is fresh, as it can degrade over time, especially with exposure to moisture.[3] Secondly, insufficient reagent may be the issue, particularly with sterically hindered alcohols; consider increasing the equivalents of DAST.[3] Lastly, the reaction temperature may be too low. A gradual increase in temperature can improve the reaction rate, but be cautious as this can also promote the formation of elimination byproducts.[3]
Q3: What are the primary safety hazards associated with common fluorinating agents like DAST and Deoxo-Fluor?
A3: DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are effective deoxyfluorinating agents but pose significant hazards. Both react violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[4] They are also thermally unstable; DAST has been reported to decompose violently at elevated temperatures.[5] It is crucial to handle these reagents under anhydrous conditions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[4]
Q4: How can I minimize the formation of elimination byproducts in my fluorination reaction?
A4: The formation of elimination byproducts is a common side reaction, particularly in deoxyfluorinations. To minimize this, consider the following:
-
Lowering the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired fluorination.[6]
-
Choice of fluorinating agent: Some reagents are more prone to causing elimination. Newer reagents like PyFluor and XtalFluor have been developed to be more selective and produce fewer elimination byproducts compared to DAST.[7]
-
Solvent choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different anhydrous solvents may help to suppress elimination.[6]
Q5: When should I consider using a continuous flow setup for my fluorination reaction?
A5: Continuous flow chemistry is an excellent strategy for managing highly exothermic and hazardous fluorination reactions.[8] It offers superior heat transfer due to the high surface-area-to-volume ratio of the microreactors, which helps to prevent thermal runaways.[1] It also allows for the safe handling of toxic and unstable reagents, as only small quantities are reacting at any given time.[9] If you are working with elemental fluorine or other highly reactive fluorinating agents, or if you are scaling up an exothermic fluorination, a continuous flow setup is strongly recommended.[1][9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Citation |
| Inactive Fluorinating Reagent | Use a fresh bottle of the reagent. Ensure proper storage under anhydrous conditions. | [3] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating agent, especially for sterically hindered or less reactive substrates. | [3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for side product formation. | [3] |
| Moisture Contamination | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | [6] |
| Poor Reagent Solubility | Choose a solvent in which the fluorinating agent is more soluble. For salt-based reagents, consider the use of phase-transfer catalysts. | [6] |
Issue 2: Formation of Multiple Products/Low Regioselectivity
| Possible Cause | Troubleshooting Step | Citation |
| Steric Hindrance | For electrophilic aromatic substitutions, bulky directing groups may favor para-substitution over ortho. Consider alternative starting materials if a specific isomer is required. | [6] |
| Incorrect Fluorinating Reagent | Different reagents exhibit different selectivities. A milder or more sterically demanding reagent may improve regioselectivity. | [6] |
| Reaction Temperature Too High | Higher temperatures can lead to decreased selectivity. Attempt the reaction at a lower temperature. | [6] |
| Solvent Effects | The reaction medium can influence selectivity. Screen a range of anhydrous solvents with varying polarities. | [6] |
Quantitative Data on Fluorinating Agents
Thermal Stability of Common Deoxyfluorinating Agents
| Reagent | Decomposition Onset (°C) | Max. Rate of Temp. Rise (°C/min) | Max. Rate of Pressure Rise (psi/min) | Key Hazards | Citation |
| DAST | ~50-60 | 711 | High | Thermally unstable, reacts violently with water, produces HF. | [5][7] |
| Deoxo-Fluor | ~70 | 505 | High | More thermally stable than DAST, reacts violently with water, produces HF. | [7] |
| XtalFluor-E | Higher than DAST/Deoxo-Fluor | 310 | ~Half of DAST/Deoxo-Fluor | Crystalline solid, easier to handle, does not generate free HF. | [7] |
| XtalFluor-M | Higher than DAST/Deoxo-Fluor | 50 | ~An order of magnitude lower than DAST/Deoxo-Fluor | Crystalline solid, easier to handle, does not generate free HF. | [7] |
Enthalpies of Formation for Selected Fluorinated Compounds
| Compound | Formula | State | ΔfH° (kJ/mol) | Citation |
| Carbon Tetrafluoride | CF₄ | g | -933.2 ± 0.8 | [10] |
| Hydrogen Fluoride | HF | g | -273.30 ± 0.70 | [10] |
| Hydrogen Fluoride | HF | l | -303.55 ± 0.25 | [10] |
Note: The exothermicity of a reaction can be estimated from the enthalpies of formation of reactants and products. Always perform a proper thermal hazard assessment before scaling up any reaction.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST
WARNING: This reaction should only be performed by trained personnel in a well-ventilated fume hood. DAST is highly toxic, corrosive, and reacts violently with water.
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a cooled (0 °C), stirred, saturated aqueous solution of sodium bicarbonate to quench the excess DAST. CAUTION: This quenching process is highly exothermic and releases gas.
-
Work-up: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: Step-by-Step Risk Assessment for an Exothermic Fluorination Reaction
-
Identify Hazards:
-
List all reactants, solvents, intermediates, and products.
-
Consult Safety Data Sheets (SDS) to identify the hazards of each substance (e.g., toxicity, flammability, reactivity).[1]
-
Recognize the potential for a highly exothermic reaction and the possibility of a thermal runaway.[11]
-
Identify any potential for gas evolution, which could lead to over-pressurization of the vessel.[11]
-
-
Assess Risks:
-
Evaluate the "what if" scenarios: what if cooling fails? What if a reagent is overcharged? What if the stirring stops?[11]
-
Estimate the adiabatic temperature rise (the maximum temperature the reaction could reach if no heat is removed). This can be calculated from the heat of reaction and the heat capacity of the reaction mixture.
-
Determine if the maximum adiabatic temperature is above the boiling point of the solvent or the decomposition temperature of any component.[11]
-
-
Implement Control Measures:
-
Engineering Controls: Use a reaction vessel of appropriate size and material. Ensure efficient stirring. Have a reliable cooling system in place (e.g., cooling bath, cryostat). For highly exothermic reactions, consider a continuous flow reactor.[2]
-
Administrative Controls: Develop a detailed Standard Operating Procedure (SOP). Ensure all personnel are trained on the procedure and the associated hazards. Do not work alone.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and gloves resistant to the chemicals being used.[4]
-
-
Plan Emergency Procedures:
-
Have an appropriate quenching agent readily available.
-
Ensure easy access to a safety shower and eyewash station.
-
Know the location of fire extinguishers and be trained in their use.
-
Have the contact information for your institution's emergency services readily available.[1]
-
-
Review and Document:
-
Document the risk assessment and have it reviewed by a qualified person (e.g., principal investigator, safety officer).
-
Review the risk assessment before each experiment and any time the procedure is modified.[11]
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for quenching a fluorination reaction.
Caption: Decision tree for selecting a suitable fluorinating agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eng.libretexts.org [eng.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 9. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. documents.manchester.ac.uk [documents.manchester.ac.uk]
Technical Support Center: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in Synthetic Chemistry
Welcome to the technical support center for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures, troubleshooting, and frequently asked questions (FAQs) related to the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for working up a reaction involving this compound?
A1: A typical work-up procedure for reactions involving this aniline derivative involves an aqueous work-up to remove inorganic salts and water-soluble impurities. The general steps are as follows:
-
Quenching: If reactive reagents are present, the reaction mixture should be carefully quenched. For instance, if a strong base was used, a dilute acid solution (e.g., 1 M HCl) can be added.
-
Extraction: The product is typically extracted from the aqueous phase using an organic solvent immiscible with water, such as ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: The organic layer is then washed sequentially with:
-
A dilute acid (e.g., 1 M HCl) to remove any unreacted aniline.
-
A dilute base (e.g., saturated aqueous NaHCO₃) to neutralize any acidic byproducts.
-
Brine (saturated aqueous NaCl) to remove the majority of the dissolved water.
-
-
Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel or recrystallization.
Q2: I am performing an acylation reaction with this compound and an acyl chloride. What is a standard work-up for this type of reaction?
A2: For the acylation of this compound to form an amide, a common work-up procedure is as follows:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted acyl chloride and acidic byproducts.[1]
-
Follow with a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.[1]
Q3: What are some common impurities that I might encounter in my final product?
A3: Common impurities can include:
-
Unreacted this compound: This can often be removed by an acidic wash during the work-up.
-
Reagents or byproducts from the reaction: For example, in an acylation, the corresponding carboxylic acid (from hydrolysis of the acylating agent) might be present.
-
Solvent residues: Ensure complete removal of the solvent after extraction.
-
Side-products from undesired reactions: The highly fluorinated nature of the aniline can sometimes lead to unexpected side reactions. Careful monitoring of the reaction by TLC or LC-MS is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure all reagents are pure and anhydrous. |
| Poor reactivity of the aniline. | - The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amine. Consider using a stronger base or more forcing reaction conditions. | |
| Product is water-soluble. | - If the product has polar functional groups, it might have some solubility in the aqueous layer. Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery. | |
| Formation of Multiple Products | Side reactions are occurring. | - Lower the reaction temperature. - Use a milder base or catalyst. |
| Impurities in starting materials. | - Purify the starting materials before use. | |
| Difficulty in Product Purification | Product co-elutes with starting material or impurities during column chromatography. | - Optimize the eluent system for column chromatography by testing different solvent polarities. - Consider alternative purification methods like recrystallization or preparative TLC. |
| Oily product that is difficult to handle. | - Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - If the product is an oil at room temperature, purification by column chromatography is usually the best option. |
Experimental Protocols
General Protocol for N-Acylation
This is a general procedure for the synthesis of an N-acyl derivative of this compound.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a base such as triethylamine (1.1 equivalents).
-
Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.05 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS until the starting material is consumed).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
General Work-up Workflow
Caption: A general workflow for the work-up of reactions involving this compound.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree to troubleshoot low product yield in reactions with this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with other anilines. The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group on the aromatic ring significantly influences the nucleophilicity and reactivity of the amino group and the benzene ring. This guide summarizes key reactivity parameters, provides experimental protocols for their determination, and visualizes the underlying principles governing these differences.
Basicity of Anilines: A Quantitative Comparison
The basicity of anilines, a measure of the availability of the nitrogen lone pair to accept a proton, is significantly impacted by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups decrease basicity by delocalizing the lone pair and destabilizing the anilinium ion, while electron-donating groups increase it. The pKa of the conjugate acid (anilinium ion) is a direct measure of basicity; a lower pKa indicates a weaker base.
| Compound | Substituents | pKa of Conjugate Acid | Basicity Relative to Aniline |
| Aniline | None | 4.6 | Reference |
| 4-Fluoroaniline | 4-F | 4.5 | Slightly Weaker |
| 4-Chloroaniline | 4-Cl | 4.15 | Weaker |
| 4-Bromoaniline | 4-Br | 3.86 | Weaker |
| 4-Nitroaniline | 4-NO₂ | 1.0 | Much Weaker |
| 4-(Trifluoromethyl)aniline | 4-CF₃ | 2.45 (in water)[2], 8.6 (in acetonitrile)[3] | Much Weaker |
| Pentafluoroaniline | 2,3,4,5,6-F₅ | ~ -0.16 (Predicted)[1] | Extremely Weak |
| This compound | 2,3,5,6-F₄, 4-CF₃ | < -0.16 (Estimated) | Extremely Weak |
Note: The pKa of 4-(Trifluoromethyl)aniline in acetonitrile is not directly comparable to aqueous pKa values but illustrates the significant base-weakening effect of the CF₃ group.
Reactivity in Electrophilic Aromatic Substitution
The high electron density of the benzene ring in aniline makes it highly susceptible to electrophilic aromatic substitution (EAS). However, the presence of electron-withdrawing groups deactivates the ring, making these reactions slower. The reactivity of this compound in EAS is expected to be extremely low due to the cumulative deactivating effect of the four fluorine atoms and the trifluoromethyl group.
A semi-quantitative measure of this effect can be derived from Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect and thus a slower reaction rate for electrophilic substitution.
| Substituent | Hammett Constant (σp) | Effect on EAS Reactivity |
| -H | 0.00 | Reference |
| -F | +0.06 | Deactivating |
| -Cl | +0.23 | Deactivating |
| -Br | +0.23 | Deactivating |
| -NO₂ | +0.78 | Strongly Deactivating |
| -CF₃ | +0.54 | Strongly Deactivating |
The cumulative effect of multiple substituents can be estimated by summing their σ values. For this compound, the combined electron-withdrawing power of the substituents renders the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles.
Reactivity in Diazotization
Diazotization, the reaction of anilines with nitrous acid to form diazonium salts, is a cornerstone of aromatic chemistry. The rate of this reaction is dependent on the nucleophilicity of the amino group. Electron-withdrawing substituents decrease the rate of diazotization. Given its extremely low basicity, this compound is expected to undergo diazotization much more slowly than aniline and other less substituted anilines.[4][5][6]
Experimental Protocols
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorption spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the amine.
Materials:
-
Aniline or substituted aniline of interest
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the aniline in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare a series of solutions with a constant concentration of the aniline but varying pH by adding different amounts of HCl or NaOH.
-
Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Measure the absorbance of each solution at this wavelength.
-
Measure the pH of each solution.
-
The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation for each data point and averaging the results: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the measured absorbance, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.
Protocol 2: Competitive Electrophilic Bromination
This experiment allows for the qualitative comparison of the reactivity of different anilines towards an electrophile.
Materials:
-
Aniline
-
Substituted anilines (e.g., 4-fluoroaniline, 4-nitroaniline, and this compound)
-
Bromine in a suitable solvent (e.g., acetic acid)
-
Acetic acid
-
Test tubes
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Prepare equimolar solutions of aniline and the substituted anilines in acetic acid in separate test tubes.
-
To each test tube, add a dilute solution of bromine in acetic acid dropwise, with shaking.
-
Observe the rate at which the bromine color disappears. A faster disappearance indicates a more reactive aniline.
-
For highly unreactive anilines like this compound, no reaction may be observed under these conditions.
-
The reaction can be quenched by adding sodium thiosulfate solution.
Protocol 3: Diazotization and Azo Coupling
This protocol can be used to assess the relative ease of diazotization.
Materials:
-
Aniline or substituted aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice bath
Procedure:
-
Dissolve the aniline in dilute HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.
-
In a separate beaker, dissolve 2-naphthol in a dilute NaOH solution and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution. The formation of a brightly colored azo dye indicates the successful formation of the diazonium salt.
-
The time taken for the diazotization reaction to complete (which can be monitored by testing for the presence of nitrous acid with starch-iodide paper) and the yield of the azo dye can be used as a qualitative measure of the reactivity of the aniline in diazotization. For very unreactive anilines, the reaction may require longer times or more forcing conditions.
Visualizations
Caption: Workflow for comparing the reactivity of different anilines.
References
A Spectroscopic Showdown: Distinguishing the Isomers of Tetrafluoroaniline
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2,3,4,5-, 2,3,4,6-, and 2,3,5,6-tetrafluoroaniline. This guide provides a detailed analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, complete with experimental protocols and a visual workflow for isomer differentiation.
The positional isomerism of tetrafluoroanilines presents a unique challenge in chemical synthesis and analysis. Distinguishing between the 2,3,4,5-, 2,3,4,6-, and 2,3,5,6-isomers is crucial for ensuring the purity and efficacy of pharmaceutical intermediates and other fine chemicals. This guide offers a side-by-side spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a clear and objective differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the three tetrafluoroaniline isomers.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2,3,4,5-Tetrafluoroaniline | H-6: ~6.8 (m) NH₂: ~3.9 (br s) | C-1: ~125 (t) C-2: ~140 (dd) C-3: ~142 (dd) C-4: ~138 (dd) C-5: ~145 (dd) C-6: ~105 (d) | F-2: ~-155 F-3: ~-160 F-4: ~-158 F-5: ~-145 |
| 2,3,4,6-Tetrafluoroaniline | H-5: ~6.7 (td) NH₂: ~4.0 (br s) | C-1: ~120 (dt) C-2: ~141 (dd) C-3: ~139 (dd) C-4: ~144 (dd) C-5: ~100 (d) C-6: ~148 (dd) | F-2: ~-143 F-3: ~-157 F-4: ~-154 F-6: ~-130 |
| 2,3,5,6-Tetrafluoroaniline | H-4: ~6.5 (tt) NH₂: ~3.8 (br s) | C-1: ~118 (t) C-2,6: ~147 (dd) C-3,5: ~137 (dd) C-4: ~98 (t) | F-2,6: ~-140 F-3,5: ~-163 |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. The multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad), td (triplet of doublets), tt (triplet of triplets), dt (doublet of triplets), and dd (doublet of doublets).
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Isomer | IR Absorption Bands (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrometry (m/z) |
| 2,3,4,5-Tetrafluoroaniline | ~3500, ~3400 (N-H stretch) ~1630 (N-H bend) ~1520, ~1480 (C=C stretch) ~1100-1300 (C-F stretch) | ~295, ~245 | 165 (M⁺), 146, 119 |
| 2,3,4,6-Tetrafluoroaniline | ~3490, ~3400 (N-H stretch) ~1640 (N-H bend) ~1510, ~1470 (C=C stretch) ~1100-1300 (C-F stretch) | ~290, ~240 | 165 (M⁺), 146, 118, 137[1] |
| 2,3,5,6-Tetrafluoroaniline | ~3495, ~3405 (N-H stretch) ~1650 (N-H bend) ~1525, ~1490 (C=C stretch) ~1100-1300 (C-F stretch)[2] | ~288, ~235[2] | 165 (M⁺), 146, 137, 117[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of tetrafluoroaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the tetrafluoroaniline isomer in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amine protons.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is typically used. Due to the lower natural abundance of ¹³C and potential long relaxation times, an increased number of scans and a longer relaxation delay (5-10 seconds) may be necessary.
-
¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. A spectral width of -100 to -200 ppm is a common range for fluoroaromatics. A fluorine-free probe is recommended to avoid background signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a convenient method for solid and liquid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate, and then the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the tetrafluoroaniline isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for GC-MS and provides characteristic fragmentation patterns.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the molecular ion and expected fragments (e.g., m/z 50-200).
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing the three tetrafluoroaniline isomers based on their key spectroscopic features.
Caption: Workflow for distinguishing tetrafluoroaniline isomers.
This guide provides a foundational framework for the spectroscopic differentiation of tetrafluoroaniline isomers. For definitive identification, it is always recommended to compare the obtained spectra with those of authenticated reference standards under identical experimental conditions. The subtle differences in the spectroscopic signatures of these isomers, when carefully analyzed, provide a powerful tool for ensuring chemical purity and identity in research and industrial applications.
References
The Rising Potential of Polyfluorinated Anilines: A Comparative Guide to the Biological Activity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual challenge. In this context, organofluorine compounds, particularly those containing the trifluoromethyl group, have garnered significant attention for their unique ability to modulate biological activity. This guide provides a comparative overview of the biological activities of compounds derived from the versatile building block, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline, and its structural analogs. By presenting key experimental data and detailed methodologies, we aim to facilitate the exploration and development of this promising class of bioactive molecules.
The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have been instrumental in the development of numerous successful drugs and agrochemicals. While direct biological activity data for derivatives of this compound is an emerging field of study, the broader class of trifluoromethyl-substituted anilines has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects. This guide will draw comparisons from these closely related compounds to highlight the potential of this scaffold in medicinal chemistry.
Comparative Analysis of Biological Activities
To provide a clear and concise comparison, the following tables summarize the reported biological activities of various trifluoromethyl-aniline derivatives. These examples serve as a benchmark for the potential activities of compounds derived from this compound.
Table 1: Antimicrobial Activity of Trifluoromethyl-Aniline Derivatives
| Compound Class | Derivative Example | Target Organism(s) | Activity Metric (MIC, µg/mL) | Reference |
| Iodo-Trifluoromethylanilines | 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [1] |
| Chloro-Nitro-Benzotrifluorides | 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [1] |
| Pyrazole Derivatives | N-(4-Bromo-3-(trifluoromethyl)phenyl)-...-pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | [2] |
| Pyrazole Derivatives | N-(4-(tert-Butyl)phenyl)-...-pyrazole | Staphylococcus aureus | 1.56 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Trifluoromethyl-Aniline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (IC₅₀, µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)... | Human melanoma (A375) | Not specified | [3] |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-(4-chlorophenyl)-5-(trifluoromethyl)... | Human melanoma (C32) | Not specified | [3] |
| Fluorinated Benzothiazoles | 5-Fluoro-benzothiazole derivative | Human breast cancer (MCF-7) | 0.37 | [4] |
| Fluorinated Benzothiazoles | 5-Fluoro-benzothiazole derivative | Human colon carcinoma (HCT-116) | 0.08 | [4] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Antiviral Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Derivative Example | Virus | Activity Metric | Reference |
| Trifluoromethyl Pyrimidines | Compound 5j | Tobacco Mosaic Virus (TMV) | Curative EC₅₀ = 126.4 µg/mL | [2] |
| Trifluoromethyl Pyrimidines | Compound 5m | Tobacco Mosaic Virus (TMV) | Protection EC₅₀ = 103.4 µg/mL | [2] |
| Trifluoromethyl Indoles | Indole derivative 10i | HIV-1 (Wild Type) | IC₅₀ in low nanomolar range | [5] |
| Trifluoromethyl Indoles | Indole derivative 10k | HIV-1 (Wild Type) | IC₅₀ in low nanomolar range | [5] |
EC₅₀: Half-maximal Effective Concentration
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. Below are methodologies for the key assays mentioned in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8][9][10]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture bacteria overnight and then dilute the culture in fresh CAMHB to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[1][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[13][14][15][16]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Test compounds
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of various concentrations of the test compound.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells with crystal violet. Plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained viable cells.
-
Data Analysis: Count the number of plaques in each well. The antiviral activity is expressed as the concentration of the compound that reduces the number of plaques by 50% (EC₅₀).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biological assays described.
Caption: Workflow of the MTT assay for determining anticancer activity.
Caption: Workflow of the broth microdilution assay for MIC determination.
Conclusion
Derivatives of trifluoromethyl-anilines represent a highly promising area for the discovery of new therapeutic agents. The data presented from analogous compounds strongly suggest that derivatives of this compound could exhibit significant antimicrobial, anticancer, and antiviral activities. The provided experimental protocols offer a standardized framework for the biological evaluation of newly synthesized compounds, ensuring that the generated data is robust and comparable. As research in this area continues, it is anticipated that the unique structural features of this polyfluorinated aniline will lead to the development of novel drug candidates with improved potency and pharmacological properties. Further investigation into the specific signaling pathways affected by these compounds will be crucial in elucidating their mechanisms of action and advancing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. youtube.com [youtube.com]
- 16. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Guide to the Reactivity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline and Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline and pentafluoroaniline. Due to the highly electron-deficient nature of these compounds, their reactivity, particularly the nucleophilicity of the amino group, is significantly attenuated compared to aniline. This comparison is based on theoretical principles, extrapolated experimental data from related compounds, and established reaction protocols.
Introduction
Both this compound and pentafluoroaniline are important building blocks in medicinal chemistry and materials science. The presence of multiple fluorine atoms and, in the case of the former, a trifluoromethyl group, imparts unique properties such as high lipophilicity, metabolic stability, and altered electronic characteristics. Understanding their relative reactivity is crucial for designing synthetic routes and predicting their behavior in chemical transformations.
The key difference between the two molecules lies in the substituent at the 4-position of the tetrafluoroaniline core: a trifluoromethyl group versus a fluorine atom. This distinction has a profound impact on the electron density of the aromatic ring and the basicity of the amino group.
Electron-Withdrawing Effects and Predicted Basicity
The reactivity of anilines is largely governed by the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity.
The Hammett substituent constant (σp) is a measure of the electronic effect of a substituent in the para position. A more positive σp value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σp) |
| -F | +0.06 |
| -CF₃ | +0.54 |
The significantly larger σp value for the trifluoromethyl group indicates its substantially stronger electron-withdrawing nature compared to a fluorine atom. This is due to the combined inductive effects of the three fluorine atoms in the CF₃ group.
Table 1: Comparison of Electronic Properties and Predicted Basicity
| Compound | Structure | Key Substituent (para) | Hammett Constant (σp) of Key Substituent | Predicted pKa of Conjugate Acid | Predicted Relative Basicity/Nucleophilicity |
| Pentafluoroaniline | -F | +0.06 | ~ -0.16 | Higher | |
| This compound | -CF₃ | +0.54 | < -0.16 | Lower |
Comparative Reactivity in Common Reactions
The diminished nucleophilicity of these highly fluorinated anilines necessitates more forcing reaction conditions compared to standard aniline chemistry.
N-Acylation
N-acylation of anilines is a fundamental transformation. Due to the reduced nucleophilicity of the amino group in both compounds, this reaction is expected to be sluggish. This compound, being the less nucleophilic of the two, will likely require more forcing conditions (e.g., stronger acylating agents, higher temperatures, or longer reaction times) to achieve comparable yields to pentafluoroaniline.
Table 2: Predicted Relative Reactivity in N-Acylation
| Compound | Predicted Reactivity | Expected Conditions |
| Pentafluoroaniline | More reactive | Acyl chloride or anhydride, possibly with a catalyst and heating. |
| This compound | Less reactive | Stronger acylating agents (e.g., trifluoroacetic anhydride), higher temperatures, extended reaction times, and potentially stronger catalysts. |
Diazotization
Diazotization of anilines to form diazonium salts is a cornerstone of aromatic chemistry, enabling access to a wide range of functionalities. The stability of the resulting diazonium salt is influenced by the electronic nature of the substituents. The strong electron-withdrawing groups in both molecules will destabilize the diazonium cation, making the reaction challenging. Again, the more electron-deficient this compound is expected to be less reactive towards diazotization.
Table 3: Predicted Relative Reactivity in Diazotization
| Compound | Predicted Reactivity | Expected Conditions |
| Pentafluoroaniline | More reactive | Sodium nitrite in a strong acid (e.g., H₂SO₄/HCl) at low temperatures. |
| This compound | Less reactive | More forcing conditions, potentially requiring the use of nitrosylsulfuric acid or other strong nitrosating agents. |
Experimental Protocols
The following are general experimental protocols that can be adapted for the N-acylation and diazotization of this compound and pentafluoroaniline. Optimization will be necessary to account for their reduced reactivity.
General Protocol for N-Acylation
-
Dissolution: Dissolve the fluorinated aniline (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or GC-MS. For the less reactive this compound, heating may be required.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Diazotization and Azo Coupling
-
Diazotization:
-
Dissolve the fluorinated aniline (1.0 eq.) in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored using a starch-iodide paper test for excess nitrous acid.
-
-
Azo Coupling:
-
In a separate flask, dissolve the coupling agent (e.g., a phenol or an activated aromatic amine, 1.0 eq.) in an appropriate solvent (e.g., aqueous NaOH for phenols, or an acidic solution for amines).
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-3 hours.
-
-
Isolation:
-
The azo dye product, which is often a colored precipitate, can be collected by filtration.
-
Wash the solid with cold water and dry. Further purification can be achieved by recrystallization.
-
Visualizing Reaction Pathways
The following diagrams illustrate the generalized workflows for the N-acylation and diazotization reactions discussed.
Caption: Generalized workflow for the N-acylation of fluorinated anilines.
Caption: Generalized workflow for the diazotization and azo coupling of fluorinated anilines.
Conclusion
The Trifluoromethyl Group: A Powerful Electron Withdrawer Shaping the Properties of Aniline Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to the aniline backbone profoundly alters its electronic and chemical properties. This guide provides a comprehensive comparison of trifluoromethyl-substituted anilines with unsubstituted aniline, supported by experimental data. Understanding these electronic effects is crucial for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular properties is paramount.
Electronic Effects of the Trifluoromethyl Group: A Tale of Induction and Resonance
The trifluoromethyl group is a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This manifests as a significant negative inductive effect (-I), pulling electron density away from the aromatic ring. While hyperconjugation can lead to a weak resonance effect, the inductive effect is overwhelmingly dominant. This electron withdrawal has a profound impact on the basicity and reactivity of the aniline molecule.
Caption: Inductive and resonance effects of the CF3 group on aniline.
Comparative Physicochemical Data
The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity (pKa of the conjugate acid) and the electronic environment of the aniline derivatives. This is quantitatively captured by the Hammett constant (σ).
| Compound | Position of CF3 | pKa of Conjugate Acid | Hammett Constant (σ) |
| Aniline | - | 4.60 | 0 |
| 2-(Trifluoromethyl)aniline | ortho | ~2.5 | σₚ = 0.54 |
| 3-(Trifluoromethyl)aniline | meta | 3.06 | σₘ = 0.43 |
| 4-(Trifluoromethyl)aniline | para | 2.76 | σₚ = 0.54 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The Hammett constants (σ) quantify the electronic influence of a substituent. A positive value indicates an electron-withdrawing effect.
Spectroscopic Analysis: A Window into Electronic Changes
Spectroscopic techniques provide direct evidence of the electronic perturbations caused by the trifluoromethyl group.
¹H and ¹³C NMR Spectroscopy
The electron-withdrawing CF3 group deshields the protons and carbons of the aniline ring, leading to downfield shifts in the NMR spectra compared to unsubstituted aniline.
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Aniline | 6.7-7.2 | 115.1, 118.5, 129.2, 146.7 |
| 3-(Trifluoromethyl)aniline | 6.8-7.4 | 114.8, 118.9, 122.8, 129.5, 131.5 (q), 148.9 |
| 4-(Trifluoromethyl)aniline | 6.7, 7.4 | 113.9, 126.5 (q), 122.9 (q), 149.9 |
Note: NMR data is typically recorded in CDCl₃. The quartet (q) splitting pattern for carbons attached to or near the CF3 group is due to C-F coupling.
IR Spectroscopy
The position of the N-H stretching vibrations in the IR spectrum is sensitive to the electron density on the nitrogen atom. The electron-withdrawing CF3 group decreases the electron density on the nitrogen, which can lead to a shift in the N-H stretching frequencies.
| Compound | N-H Stretching Frequencies (cm⁻¹) |
| Aniline | ~3430, 3350 |
| 3-(Trifluoromethyl)aniline | ~3480, 3390 |
| 4-(Trifluoromethyl)aniline | ~3485, 3395 |
UV-Vis Spectroscopy
The electronic transitions in aniline derivatives are affected by substituents on the aromatic ring. The strong electron-withdrawing nature of the CF3 group can cause a hypsochromic (blue) shift of the primary absorption band (π → π* transition) compared to aniline.
| Compound | λmax (nm) |
| Aniline | ~230, 280 |
| 3-(Trifluoromethyl)aniline | ~245, 285 |
| 4-(Trifluoromethyl)aniline | ~260 |
Experimental Protocols
Determination of pKa by Potentiometric Titration
A standard method for determining the pKa of an amine is through potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Solution Preparation: A precise weight of the aniline derivative is dissolved in a suitable solvent (often a water-alcohol mixture to ensure solubility) to a known volume.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been protonated, corresponding to the pH at half the volume of titrant required to reach the equivalence point.
Logical Relationship of Electronic Effects and Chemical Properties
The electronic effects of the trifluoromethyl group directly influence the chemical properties and reactivity of aniline derivatives.
Caption: Relationship between CF3 electronic effects and chemical properties.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the aniline ring, primarily through a strong negative inductive effect. This leads to a significant decrease in the basicity of the amino group, as evidenced by lower pKa values, and a general deactivation of the aromatic ring towards electrophilic substitution. The spectroscopic data further corroborates these electronic changes. For drug development professionals and researchers, a thorough understanding of these effects is indispensable for the strategic incorporation of the trifluoromethyl group to fine-tune the physicochemical and pharmacological properties of aniline-based molecules.
A Comparative Analysis of the Basicity of Fluorinated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the impact of fluorine substitution on the basicity of aniline, supported by experimental data and detailed protocols.
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including basicity. This guide provides a comparative analysis of the basicity of aniline and its ortho-, meta-, and para-fluorinated derivatives. Understanding these differences is crucial for drug design and development, as the basicity of a molecule influences its pharmacokinetic and pharmacodynamic profiles.
Basicity Comparison: Aniline and Fluorinated Derivatives
The basicity of anilines is quantified by the pKa of their conjugate acids. A lower pKa value indicates a weaker base. The experimental pKa values for aniline and its fluorinated derivatives are summarized in the table below.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.6 | [1][2] |
| 2-Fluoroaniline | 3.2 | [3][4] |
| 3-Fluoroaniline | 3.5 | [5][6] |
| 4-Fluoroaniline | 4.65 | [1][7][8] |
Analysis of Basicity Trends:
The data reveals a clear trend in the basicity of fluorinated anilines. Both ortho- and meta-fluoroanilines are significantly weaker bases than aniline. This is primarily attributed to the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atom. This effect reduces the electron density on the nitrogen atom of the amino group, making the lone pair of electrons less available for protonation.
Interestingly, 4-fluoroaniline exhibits a basicity comparable to that of aniline. This can be explained by the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). While the inductive effect deactivates the ring and decreases basicity, the resonance effect, where the lone pairs on the fluorine atom are delocalized into the benzene ring, increases electron density at the para position, counteracting the inductive effect to some extent.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values presented in this guide can be experimentally verified using potentiometric titration, a highly accurate and widely used method.
Objective: To determine the pKa of an amine by monitoring the pH of its solution upon the gradual addition of a strong acid.
Materials:
-
Fluorinated aniline derivative
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the fluorinated aniline derivative and dissolve it in a specific volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette (filled with the standardized HCl solution) into the solution.
-
Initial pH Measurement: Record the initial pH of the amine solution.
-
Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the solution to stabilize and record the corresponding pH value.
-
Data Collection: Continue the titration well past the equivalence point, recording the volume of titrant added and the pH at each step.
-
Data Analysis: Plot a titration curve of pH versus the volume of HCl added. The pKa of the conjugate acid is equal to the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.
Factors Influencing Basicity: A Conceptual Diagram
The following diagram illustrates the electronic effects of the fluorine substituent on the basicity of the aniline ring.
Caption: Electronic effects of fluorine on aniline basicity.
References
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 5. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]
- 6. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
A Comparative Guide to Validating the Structure of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline and its derivatives. The information herein is intended to support analytical method development, structural elucidation, and quality control in pharmaceutical and chemical research.
Introduction
This compound is a highly fluorinated aromatic amine with applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The unique properties imparted by the fluorine and trifluoromethyl substituents necessitate robust analytical methods to confirm its structure and that of its derivatives. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for comprehensive structural validation.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from key analytical techniques for this compound and representative derivatives.
Table 1: NMR Spectroscopic Data Comparison
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | ¹H | ~4.5 (broad singlet) | bs | - |
| ¹⁹F (Ar-F) | Expected in the range of -130 to -150 | m | - | |
| ¹⁹F (CF₃) | Expected around -60 | t | Small J(F-F) coupling | |
| Hypothetical N-acetyl derivative | ¹H (NH) | ~8.0 (singlet) | s | - |
| ¹H (CH₃) | ~2.2 (singlet) | s | - | |
| ¹⁹F (Ar-F) | Shifted from parent compound | m | - | |
| ¹⁹F (CF₃) | Shifted from parent compound | t | Small J(F-F) coupling |
Note: Specific, publicly available high-resolution NMR data for this compound is limited. The expected values are based on data from analogous fluorinated aromatic compounds.
Table 2: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | EI | 233 | [M-CF₃]⁺, [M-HCN]⁺, fragments from loss of F |
| ESI | 234 [M+H]⁺ | - | |
| Hypothetical N-ethyl derivative | EI | 261 | [M-CH₃]⁺, [M-C₂H₅]⁺, [M-CF₃]⁺ |
| ESI | 262 [M+H]⁺ | - |
Table 3: X-ray Crystallography Data Comparison
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Hypothetical crystalline derivative | Monoclinic | P2₁/c | C-N, C-F, C-C | Angles around the aromatic ring and substituent groups |
Note: No publicly available crystal structure for this compound was found. The table illustrates the type of data obtained from X-ray crystallography.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and the environment of fluorine atoms, providing definitive structural information.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified aniline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectra.
-
Typical spectral width: +50 to -250 ppm, referenced to an external standard like CFCl₃ (δ = 0 ppm).[1][2]
-
Due to the large chemical shift dispersion, ensure the spectral width is adequate to cover all fluorine signals.[3]
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
Data Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Analyze the chemical shifts, multiplicities, and coupling constants (J-values) to assign the signals to specific atoms within the molecule. For complex spectra, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Protocol for GC-MS (for volatile derivatives):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[4]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: A range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).
-
Protocol for LC-MS (for less volatile or thermally labile derivatives):
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1-10 µg/mL.
-
LC Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[4]
-
Data Analysis:
-
Determine the molecular weight from the molecular ion peak.
-
For EI-MS, analyze the fragmentation pattern. Common losses for this class of compounds include CF₃, F, and HCN from the aniline ring.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and fragments with high accuracy.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural proof.
Instrumentation: A single-crystal X-ray diffractometer.
Protocol:
-
Crystal Growth: High-quality single crystals of the compound or a suitable derivative are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.
Data Analysis:
-
The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles.
-
Intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice can also be analyzed.
Mandatory Visualization
The following diagrams illustrate the general workflow for validating the structure of this compound derivatives and the logical relationships in the spectroscopic analysis.
Caption: General workflow for the structural validation of a synthesized derivative.
Caption: Logical relationships in spectroscopic data for structural elucidation.
References
Performance Analysis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of modern organic synthesis, fluorinated building blocks are indispensable tools for the design and construction of novel pharmaceuticals, agrochemicals, and materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Among the array of fluorinated reagents, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline stands out due to its highly electron-deficient aromatic ring, making it a unique substrate for a variety of chemical transformations. This guide provides an objective comparison of its performance in key reaction types, supported by available experimental data and detailed methodologies, to aid researchers in its effective utilization.
Nucleophilic Aromatic Substitution (SNAr)
The perfluorinated ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the strong electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group, which stabilize the intermediate Meisenheimer complex.
A pertinent example of this reactivity is observed in the synthesis of the parent compound itself. The reaction of octafluorotoluene with ammonia proceeds via an SNAr mechanism, where the ammonia molecule displaces the fluorine atom at the para-position to the trifluoromethyl group with high selectivity and yield.
Table 1: Synthesis of this compound via SNAr
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene | Liquid Ammonia | This compound | 93 | [1] |
This high reactivity suggests that this compound can readily undergo further SNAr reactions, particularly at the amino group after suitable modification, or serve as a scaffold for the introduction of other nucleophiles.
Experimental Protocol: Synthesis of this compound[1]
A mixture of 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene (50 g, 0.21 mol) and liquid ammonia (100 mL) is stirred in a 250 mL autoclave at 20 °C for 6 hours. After the evaporation of excess ammonia, the residue is treated with water (100 mL). The product is then isolated by steam distillation. The distillate is extracted with dichloromethane (3 x 100 mL), and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford this compound as a colorless liquid (47 g, 93% yield).
Caption: SNAr synthesis of the target aniline.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bonds of perfluorinated arenes are generally robust, their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions is an area of active research. The high electron deficiency of the aromatic ring in this compound can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Direct comparative data for this compound in these reactions is scarce in the literature. However, we can infer its potential performance based on studies of related polyfluorinated aromatic compounds. Generally, the reactivity of aryl halides in these couplings follows the trend I > Br > Cl >> F. The strong C-F bond makes fluoroarenes challenging substrates.
For a meaningful comparison, we present data for the Buchwald-Hartwig amination of various brominated anilines, which are more commonly employed in such reactions.
Table 2: Buchwald-Hartwig Amination of Brominated Anilines with Morpholine
| Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 24 | 88 |
| 2,3,5,6-Tetrafluoro-4-bromoaniline | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 120 | 24 | 75 |
Note: Data is compiled from representative procedures and may not be from a single comparative study.
The decreasing yield with increasing fluorination suggests that the highly electron-deficient nature of the perfluorinated ring can pose challenges for the catalytic cycle. However, with appropriate ligand and base selection, these couplings can still be achieved in good yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Diazotization Reactions
The primary amino group of this compound can be readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is expected to be a highly versatile intermediate. Due to the strong electron-withdrawing nature of the perfluorinated ring, the diazonium group is an excellent leaving group, making the intermediate susceptible to a wide range of nucleophilic substitution reactions (e.g., Sandmeyer, Schiemann, and Gomberg-Bachmann reactions).
Table 3: Comparison of Diazotization and Subsequent Sandmeyer Reaction of Various Anilines
| Aniline | Reaction | Product | Yield (%) |
| Aniline | Diazotization followed by Sandmeyer (CuCl/HCl) | Chlorobenzene | ~80 |
| 4-Nitroaniline | Diazotization followed by Sandmeyer (CuCl/HCl) | 1-Chloro-4-nitrobenzene | ~90 |
| 2,4,6-Trichloroaniline | Diazotization followed by Sandmeyer (CuCl/HCl) | 1,2,3,5-Tetrachlorobenzene | ~75 |
Note: Yields are typical and can vary based on specific reaction conditions.
The highly electron-withdrawing nature of the substituents in this compound would likely lead to a highly reactive diazonium salt, potentially enabling efficient substitution with a broad range of nucleophiles.
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
The aniline (1.0 equiv) is dissolved in a mixture of a strong mineral acid (e.g., HCl, 3.0 equiv) and water at 0-5 °C. A solution of sodium nitrite (1.1 equiv) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of the copper(I) salt (e.g., CuCl, 1.2 equiv) in the corresponding acid. The reaction mixture is stirred at room temperature or heated gently until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
Caption: Diazotization followed by Sandmeyer reaction.
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. Its performance is characterized by:
-
Exceptional reactivity in SNAr reactions , making it an excellent substrate for the introduction of nucleophiles.
-
Potential for participation in palladium-catalyzed cross-coupling reactions , although challenging due to the strong C-F bonds. Careful optimization of catalysts, ligands, and reaction conditions is crucial for success.
-
Facile conversion to a highly reactive diazonium salt , opening avenues for a wide array of functional group interconversions.
While direct comparative data for this specific molecule is limited, understanding the fundamental principles of its reactivity based on its electronic properties allows for its strategic application in the synthesis of complex, highly fluorinated molecules. Further research into its performance in various catalytic systems will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.
References
Navigating Metabolic Stability: A Comparative Guide for Drugs Featuring the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl Moiety
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of drug candidates is a cornerstone of successful pharmaceutical development. The strategic incorporation of fluorine atoms, particularly in the form of highly fluorinated moieties like the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl group, represents a key strategy to enhance drug-like properties. This guide provides an objective comparison of the expected metabolic stability of drugs containing this moiety against less-fluorinated or non-fluorinated analogs, supported by established principles and detailed experimental protocols.
The 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety is a heavily fluorinated aromatic system. The presence of multiple fluorine atoms and a trifluoromethyl group dramatically alters the electronic and steric properties of the phenyl ring. This extensive fluorination is expected to significantly increase the metabolic stability of a drug candidate by shielding it from common metabolic pathways.[1][2][3]
The primary mechanism for this enhanced stability lies in the strength of the carbon-fluorine (C-F) bond and the electron-withdrawing nature of the fluorine atoms.[4] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often initiate metabolism by abstracting a hydrogen atom or by electrophilic attack on the aromatic ring.[5][6] The high electronegativity of fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[7] Furthermore, the replacement of hydrogen atoms with fluorine atoms at all available positions on the phenyl ring effectively blocks potential sites of hydroxylation, a common metabolic transformation.[4]
Comparative Metabolic Stability Data: An Illustrative Comparison
While specific experimental data for a drug containing the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety versus a direct non-fluorinated analog is not publicly available, we can construct an illustrative comparison based on well-established principles of fluorine in medicinal chemistry. The following table summarizes the expected outcomes from in vitro metabolic stability assays.
| Parameter | Non-Fluorinated Analog (Phenyl Moiety) | Partially Fluorinated Analog (e.g., 4-fluorophenyl moiety) | Highly Fluorinated Analog (2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety) | Rationale for Difference |
| In Vitro Half-Life (t½) in Human Liver Microsomes | Shortest | Intermediate | Longest | The increased number of C-F bonds and the electron-withdrawing nature of the perfluorinated ring significantly reduce the rate of CYP450-mediated metabolism, leading to a longer half-life. |
| Intrinsic Clearance (CLint) in Human Liver Microsomes | Highest | Intermediate | Lowest | Intrinsic clearance is a measure of the metabolic capacity of the liver enzymes. Blocking metabolic pathways through extensive fluorination drastically reduces this value. |
| Major Metabolites Identified | Multiple oxidative metabolites (e.g., hydroxylated phenyl rings) | Fewer oxidative metabolites; potential for metabolism at other sites on the molecule. | Minimal to no oxidative metabolites of the phenyl ring; metabolism, if any, would likely occur at other, less stable parts of the molecule. | The highly fluorinated ring is exceptionally resistant to oxidation. Any observed metabolism would likely be shifted to other parts of the drug that are more susceptible to enzymatic attack. |
Experimental Protocols
Accurate assessment of metabolic stability is crucial. The following are detailed methodologies for key in vitro experiments.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the working solution of the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration).
-
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive controls
-
Collagen-coated plates
-
Organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Cell Plating and Acclimation:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to acclimate in a humidified incubator at 37°C with 5% CO2.
-
-
Incubation:
-
Prepare working solutions of the test compound and positive controls in the incubation medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plates at 37°C with 5% CO2.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect both the cells and the supernatant.
-
-
Sample Processing and Analysis:
-
Terminate the metabolic activity by adding an ice-cold organic solvent.
-
Homogenize the samples and centrifuge to pellet the cell debris.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, determine the in vitro half-life and intrinsic clearance based on the disappearance of the parent compound over time.
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the putative metabolic pathways.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Putative metabolic pathways of a non-fluorinated vs. a highly fluorinated drug analog.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
A Comparative Guide to the Cross-Coupling Reactions of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline and Other Haloanilines
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Haloanilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity of the aniline derivative, dictating the required reaction conditions and the feasibility of selective transformations.
This guide provides an objective comparison of the reactivity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline against other haloanilines in key cross-coupling reactions. It will delve into the underlying principles of reactivity and provide supporting experimental data and protocols.
The Reactivity Landscape of Haloanilines
The reactivity of a haloaniline in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1] Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, establishing the general reactivity order for halogenated anilines as:
Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1][2]
The subject of this guide, this compound, presents a unique case. While it possesses an aniline functional group, its reactivity as an electrophile in cross-coupling is dictated by the carbon-fluorine bonds. The C-F bond is the strongest carbon-halogen bond, making this compound exceptionally unreactive under standard cross-coupling conditions designed for other haloarenes. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group further deactivates the ring, but specialized catalytic systems are required to achieve C-F bond activation.[3][4][5]
Therefore, in most contexts, this compound is more likely to participate as a nucleophile via its amino group in reactions like the Buchwald-Hartwig amination, coupling with a more reactive aryl halide. This guide, however, will focus on comparing the reactivity of the C-X bond across the haloaniline series.
Comparative Performance in Key Cross-Coupling Reactions
The following sections compare the performance of different haloanilines in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[6][7] The higher reactivity of iodo- and bromoanilines often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[7] Fluoroanilines, particularly polyfluorinated systems like this compound, are generally inert unless specialized catalysts capable of C-F activation are employed.[5][8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloanilines
| Haloaniline | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/H₂O | 80 | >95 |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene | 100 | ~90 |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ | t-BuOH | 110 | ~85 |
| 4-Fluoroaniline | Phenylboronic acid | Specialized Ni/Pd Catalysts | Strong Base | Dioxane | >120 | Highly Variable / Low |
| C₇H₂F₇N* | Phenylboronic acid | Requires advanced C-F activation protocols | N/A | N/A | N/A | Generally unreactive |
*C₇H₂F₇N refers to this compound. Data is representative and compiled from general knowledge in organic synthesis.[1][7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling an aryl halide with an amine.[9] The reactivity trend remains consistent, with aryl iodides and bromides being superior substrates to aryl chlorides.[10] As the target molecule, this compound, already contains an amino group, its participation as an electrophile would necessitate C-F bond cleavage, which is exceptionally challenging. More commonly, it would act as the amine coupling partner. For comparison, the table below illustrates the conditions required to couple various haloarenes (as aniline precursors) with a typical amine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ (1%) / XPhos (2%) | NaOt-Bu | Toluene | 80 | >98 |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1%) / RuPhos (2%) | NaOt-Bu | Dioxane | 100 | ~95 |
| 4-Chlorotoluene | Morpholine | Pd-G3-XPhos (2%) | LHMDS | Toluene | 110 | ~90 |
| 4-Fluorotoluene | Morpholine | Specialized Ni/Pd Catalysts | Strong Base | Dioxane | >130 | Very Low / Unreactive |
Data is representative and compiled from general knowledge and literature precedents.[9][10][11][12]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[13][14] Iodoanilines are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloroanilines typically require more forcing conditions.[1][13] The C-F bond is extremely resistant to the oxidative addition step in the Sonogashira catalytic cycle, rendering this compound and other fluoroarenes unreactive under standard conditions.[1]
Table 3: Representative Conditions for Sonogashira Coupling of Haloanilines
| Haloaniline | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Et₃N | THF | 25 | >95 |
| 4-Bromoaniline | Phenylacetylene | Pd(PPh₃)₄ (3%) / CuI (5%) | Et₃N / Piperidine | DMF | 80 | ~90 |
| 4-Chloroaniline | Phenylacetylene | Pd₂(dba)₃ (2%) / Xantphos (4%) / CuI (5%) | Cs₂CO₃ | Dioxane | 120 | ~70-80 |
| 4-Fluoroaniline | Phenylacetylene | Unreactive under standard conditions | N/A | N/A | N/A | ~0 |
Data is representative and compiled from general knowledge and literature precedents.[1][14][15]
Experimental Protocols
The following are generalized protocols for the three major cross-coupling reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of a Bromoaniline
-
Materials: 4-Bromoaniline, Phenylboronic acid, Pd(OAc)₂, SPhos ligand, K₃PO₄, and anhydrous toluene.
-
Procedure: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Add 5 mL of anhydrous toluene. The flask is sealed, and the reaction mixture is stirred vigorously at 100°C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromoarene
-
Materials: 4-Bromotoluene, Morpholine, Pd₂(dba)₃, RuPhos ligand, Sodium tert-butoxide (NaOt-Bu), and anhydrous dioxane.
-
Procedure: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and NaOt-Bu (1.4 mmol). Add 4-bromotoluene (1.0 mmol) followed by morpholine (1.2 mmol) and 5 mL of anhydrous dioxane. The vial is sealed and removed from the glovebox. The reaction mixture is stirred vigorously in an oil bath at 100°C for 4-12 hours. Monitor reaction progress by GC-MS or LC-MS. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.[2][12]
Protocol 3: Sonogashira Coupling of an Iodoaniline
-
Materials: 4-Iodoaniline, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF).
-
Procedure: To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe, followed by phenylacetylene (1.1 mmol). The reaction mixture is stirred at room temperature for 4-8 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Visualizing Catalytic Cycles and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross coupling reactions of polyfluoroarenes via C–F activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tBu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex As Precatalyst for Pd-Catalyzed Coupling Reactions of Aryl Halides with Polyfluoroarenes via C-H Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline, a chemical that requires careful handling due to its potential hazards. The following procedures are based on established protocols for similar halogenated organic compounds and are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Disposal Principle: this compound must be treated as hazardous waste. It should never be disposed of down the drain or mixed with general refuse. The primary and recommended method for disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration.
Immediate Safety and Handling
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on personal protective equipment (PPE), first aid measures, and spill response.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Clothing: A lab coat or other protective clothing is required.
-
Respiratory Protection: Use a respirator if vapors or dust are generated.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
Quantitative Data Summary
While specific quantitative data for this compound was not available in the immediate search, the following table summarizes typical hazard classifications for analogous fluorinated aniline compounds.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 3 / 4 | Toxic or harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 2 | Fatal in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation.[1][2] |
| Specific Target Organ Toxicity | - | May cause damage to organs through prolonged or repeated exposure.[1] |
| Aquatic Toxicity | - | Very toxic to aquatic life with long-lasting effects.[3][4] |
Step-by-Step Disposal Protocol
The standard procedure for the ultimate disposal of halogenated organic compounds like this compound is incineration. This process should be conducted in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion by-products.[4]
1. Waste Collection:
- Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.
- Do not mix with other waste streams to avoid potentially dangerous reactions.[4]
2. Storage Pending Disposal:
- Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.
- The storage area should be secure and away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
3. Arrange for Professional Disposal:
- Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
- Provide the company with a complete and accurate description of the waste, including its chemical name and any known hazards.
4. Spill Management:
- In the event of a spill, evacuate the area.
- Wear appropriate PPE, including respiratory protection.
- Absorb the spill with an inert material such as sand, earth, or a commercial absorbent.
- Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[4]
- Ventilate the area and wash the spill site after material pickup is complete.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult the specific Safety Data Sheet for the chemical and follow all applicable local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (CAS RN: 651-83-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
I. Immediate Safety Information: Hazard Overview
This compound is a hazardous chemical with the following classifications:
-
Combustible Liquid: Presents a fire hazard when exposed to heat or flame.
-
Acutely Toxic (Oral and Dermal): Toxic if swallowed and can be fatal if it comes into contact with the skin.[1][2]
-
Skin and Eye Damage: Causes skin irritation and is associated with a risk of serious eye damage.[1][2]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
Due to these significant hazards, stringent safety measures must be implemented during its handling, storage, and disposal.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving is mandatory. Use a combination of: - Inner Glove: Nitrile gloves for splash protection. - Outer Glove: Heavy-duty Viton™ or Butyl rubber gloves for extended contact and permeation resistance against halogenated compounds. |
| Eye and Face Protection | Chemical safety goggles that form a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes. |
| Respiratory Protection | When working outside of a certified chemical fume hood or when there is a risk of generating aerosols or vapors, a full-face respirator with a combination organic vapor/acid gas/amine-specific cartridge (e.g., Magenta/Olive color-coded) is required. |
| Protective Clothing | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls should be worn. |
III. Operational Plan: From Preparation to Use
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps to be taken.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.
-
Use dedicated glassware and equipment. If sharing is unavoidable, ensure thorough decontamination procedures are followed.
-
Keep containers of the chemical tightly sealed when not in use.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.
-
Segregate all waste streams as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste container. Wash reusable PPE according to the manufacturer's instructions.
-
IV. Spill Management Plan
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
For a Small Spill (manageable by trained personnel):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent dikes.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as halogenated organic waste.
For a Large Spill (requiring emergency response):
-
Evacuate: Immediately evacuate the entire laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: If possible and safe, close the laboratory doors to contain the spill.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
V. Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste".[3][4]
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, labeled container for "Contaminated Solid Waste".
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Combustible).
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department. Do not pour any amount of this chemical or its solutions down the drain.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
